molecular formula C19H24N2O4S2 B1677282 Omapatrilat CAS No. 167305-00-2

Omapatrilat

カタログ番号: B1677282
CAS番号: 167305-00-2
分子量: 408.5 g/mol
InChIキー: LVRLSYPNFFBYCZ-VGWMRTNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omapatrilat (BMS-186716) is an investigational vasopeptidase inhibitor that acts as a dual-acting antagonist of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) . This unique dual mechanism of action simultaneously reduces the production of the vasoconstrictor angiotensin II while potentiating the activity of endogenous vasodilatory peptides, including the natriuretic peptides (ANP, BNP) and bradykinin . This results in a pronounced blood pressure-lowering effect, promoting natriuresis, diuresis, and reductions in vascular tone, preload, and ventricular remodeling . In clinical research, this compound demonstrated potent antihypertensive efficacy, providing significant, long-term blood pressure control and showing greater reduction in blood pressure compared to ACE inhibitors like lisinopril and enalapril in certain settings . In the OVERTURE heart failure trial, it was non-inferior to enalapril for the composite risk of death or hospitalization . Preclinical studies also indicate potential cardioprotective effects, with this compound shown to limit infarct size and lower the threshold for ischemic preconditioning via a bradykinin B2 receptor-mediated mechanism . Despite its potent pharmacological profile, the development of this compound for therapeutic use was terminated due to an increased risk of angioedema, attributed to the accumulation of bradykinin . Consequently, it remains a highly valuable compound for research use only (RUO), providing a critical tool for scientists studying the complex interactions of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system in cardiovascular physiology and disease models.

特性

IUPAC Name

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRLSYPNFFBYCZ-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168273
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167305-00-2
Record name Omapatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167305-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omapatrilat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omapatrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMAPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Omapatrilat: A Technical Guide to its Dual Inhibitory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omapatrilat is a vasopeptidase inhibitor that demonstrates a unique dual mechanism of action by simultaneously targeting two key enzymes in cardiovascular regulation: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] This dual inhibition leads to a synergistic antihypertensive effect by blocking the production of the vasoconstrictor angiotensin II while potentiating the effects of vasodilatory and natriuretic peptides.[1][2] Despite its potent efficacy, the clinical development of this compound was halted due to a higher incidence of angioedema compared to ACE inhibitors alone.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Dual Inhibition of NEP and ACE

This compound's primary mechanism of action lies in its ability to concurrently inhibit two zinc-dependent metalloproteases:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the circulating levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][5]

  • Neutral Endopeptidase (NEP): NEP, also known as neprilysin, is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[3][5] These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis. By inhibiting NEP, this compound increases the bioavailability of these peptides, further contributing to blood pressure reduction and favorable hemodynamic effects.[1][6]

The simultaneous inhibition of both enzymes results in a more profound antihypertensive effect than the inhibition of either enzyme alone.[7]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory potency and its pharmacodynamic effects.

Table 1: In Vitro Inhibitory Potency of this compound

Enzyme TargetParameterValue (nM)SpeciesReference
Neutral Endopeptidase (NEP)Ki9Rat[8]
Angiotensin-Converting Enzyme (ACE)Ki6Rat[8]
Neutral Endopeptidase (NEP)IC508Not Specified[9]
Angiotensin-Converting Enzyme (ACE)IC505Not Specified[9]

Table 2: Pharmacodynamic Effects of this compound in Humans

BiomarkerDoseChange from BaselineTime PointReference
Serum ACE Activity2.5 mg (single dose)>97% inhibition2 hours[6]
Serum ACE Activity10-125 mg (multiple doses)>80% inhibition24 hours[6]
Urinary Atrial Natriuretic Peptide (ANP) Excretion500 mg (single dose)Increased from 10.8 to 60.0 ng/24h24 hours[6][10]
Urinary Cyclic Guanosine Monophosphate (cGMP) Excretion>25 mg (single dose)Significant Increase24 hours[6]
Plasma Angiotensin II40 mg/day (4 weeks)No significant change4 weeks
Urinary Angiotensin-(1-7)40 mg/day (4 weeks)2.34-fold increase4 weeks

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Omapatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Release AngiotensinII->Vasoconstriction ACE->AngiotensinII NatriureticPeptides Natriuretic Peptides (ANP, BNP) NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation InactiveFragments Inactive Fragments NEP->InactiveFragments This compound This compound This compound->ACE This compound->NEP

Bradykinin_Metabolism Bradykinin Bradykinin ACE_BK ACE Bradykinin->ACE_BK NEP_BK NEP Bradykinin->NEP_BK Vasodilation_BK Vasodilation Increased Vascular Permeability Bradykinin->Vasodilation_BK Inactive_BK Inactive Peptides ACE_BK->Inactive_BK NEP_BK->Inactive_BK Angioedema Angioedema Vasodilation_BK->Angioedema Omapatrilat_BK This compound Omapatrilat_BK->ACE_BK Omapatrilat_BK->NEP_BK

Experimental Protocols

In Vitro Enzyme Inhibition Assays

4.1.1. Neutral Endopeptidase (NEP) Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of NEP. The activity is determined by monitoring the hydrolysis of a specific substrate.

  • Enzyme Source: Rat Kidney NEP.[6]

  • Substrate: Glutaryl-Ala-Ala-Phe-p-nitroanilide.[6]

  • Methodology:

    • A reaction mixture is prepared containing rat kidney NEP enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Varying concentrations of this compound are pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate, Glutaryl-Ala-Ala-Phe-p-nitroanilide.

    • The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the product formed.

    • The concentration of this compound that inhibits 50% of the NEP activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]

4.1.2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Principle: This assay quantifies the inhibitory effect of this compound on ACE activity by measuring the rate of substrate hydrolysis.

  • Enzyme Source: Rabbit Lung ACE.[6]

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL).[6]

  • Methodology:

    • A reaction mixture is prepared containing rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • This compound at various concentrations is pre-incubated with the ACE enzyme.

    • The reaction is started by adding the substrate, HHL.

    • The reaction is incubated for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

    • The reaction is stopped by the addition of an acid (e.g., 1 M HCl).

    • The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).

    • The amount of hippuric acid is quantified by measuring its absorbance at 228 nm using a spectrophotometer.

    • The IC50 and Ki values are then calculated as described for the NEP inhibition assay.[6]

Pharmacodynamic Biomarker Analysis

4.2.1. Measurement of Atrial Natriuretic Peptide (ANP)

  • Principle: Quantification of plasma and urinary ANP levels is performed to assess the in vivo inhibition of NEP by this compound.

  • Methodology:

    • Blood samples are collected in chilled tubes containing EDTA and aprotinin to prevent peptide degradation. Urine samples are also collected.

    • Plasma is separated by centrifugation.

    • ANP is extracted from plasma and urine using solid-phase extraction columns.

    • The concentration of ANP in the extracts is determined using a competitive radioimmunoassay (RIA).

    • In the RIA, a known amount of radiolabeled ANP competes with the unlabeled ANP in the sample for binding to a limited amount of specific anti-ANP antibody.

    • The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled ANP in the sample.

    • A standard curve is generated using known concentrations of ANP to determine the concentration in the unknown samples.

4.2.2. Measurement of Cyclic Guanosine Monophosphate (cGMP)

  • Principle: cGMP is a second messenger for ANP, and its levels are measured to confirm the biological effect of increased ANP following NEP inhibition.

  • Methodology:

    • Plasma and urine samples are collected as described for ANP analysis.

    • cGMP levels are typically measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • The principle of these assays is similar to the ANP RIA, where cGMP from the sample competes with a labeled cGMP for binding to a specific antibody.

    • The concentration of cGMP is determined by comparing the signal generated from the sample to a standard curve.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound.

Omapatrilat_PD_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Analysis and Interpretation SubjectRecruitment Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline Measurements (Blood Pressure, HR, Blood/Urine Samples) SubjectRecruitment->Baseline Dosing This compound or Placebo Administration (Single or Multiple Doses) Baseline->Dosing PostDose Post-Dose Monitoring (Timed Blood Pressure, HR, Blood/Urine Collection) Dosing->PostDose BloodProcessing Blood Sample Processing (Centrifugation for Plasma) PostDose->BloodProcessing BiomarkerAssays Biomarker Assays BloodProcessing->BiomarkerAssays ACE_Assay ACE Activity Assay BiomarkerAssays->ACE_Assay NEP_Markers NEP Inhibition Markers (ANP, cGMP) BiomarkerAssays->NEP_Markers RAAS_Markers RAAS Markers (Angiotensin II, Renin) BiomarkerAssays->RAAS_Markers PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ACE_Assay->PKPD NEP_Markers->PKPD RAAS_Markers->PKPD Stats Statistical Analysis (Comparison to Baseline and Placebo) PKPD->Stats Conclusion Conclusion on Efficacy and Mechanism Stats->Conclusion

Conclusion

This compound represents a pioneering approach in cardiovascular medicine by targeting two critical enzymatic pathways with a single molecule. Its potent dual inhibition of NEP and ACE leads to significant blood pressure reduction and favorable hemodynamic effects. However, the increased risk of angioedema, likely due to the potentiation of bradykinin, ultimately led to the cessation of its clinical development. The in-depth understanding of this compound's mechanism of action, as detailed in this guide, remains highly valuable for the ongoing research and development of safer and more effective vasopeptidase inhibitors and other novel cardiovascular therapies.

References

Omapatrilat: A Technical Deep Dive into Dual Angiotensin-Converting Enzyme and Neprilysin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, an investigational vasopeptidase inhibitor, represents a significant pharmacological endeavor to simultaneously target two key enzymatic systems in cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting angiotensin-converting enzyme (ACE) and neprilysin (NEP), this compound was designed to offer a superior antihypertensive and cardioprotective profile compared to single-mechanism agents. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, chemical properties, pharmacokinetics, pharmacodynamics, and a summary of pivotal clinical trial data. Particular emphasis is placed on the quantitative outcomes and the experimental methodologies employed in its evaluation. The persistent challenge of angioedema, which ultimately halted its development, is also discussed in detail.

Introduction

Hypertension and heart failure are leading causes of morbidity and mortality worldwide.[1][2] The RAAS and the natriuretic peptide system are two counter-regulatory pathways that play crucial roles in maintaining cardiovascular homeostasis. ACE inhibitors, which block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, have been a cornerstone of cardiovascular therapy for decades.[1][3] Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[4][5]

The concept of a single molecule that could simultaneously inhibit both ACE and NEP, a so-called vasopeptidase inhibitor, was a promising therapeutic strategy.[6][7] this compound emerged as the most studied agent in this class, with the potential to offer enhanced blood pressure control and improved outcomes in heart failure.[7][8] However, its development was ultimately halted due to an increased risk of angioedema, a serious and potentially life-threatening adverse effect.[1][9] This guide delves into the scientific and clinical data surrounding this compound.

Chemical Properties and Structure

This compound is a dipeptide mimetic with the chemical formula C19H24N2O4S2.[10] Its structure is designed to interact with the active sites of both ACE and NEP, which are zinc-dependent metalloproteases.[11][12]

  • IUPAC Name: (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][13]thiazepine-7-carboxylic acid[10]

  • CAS Number: 167305-00-2[10]

  • Molar Mass: 408.53 g·mol−1[4]

  • Synonyms: BMS-186716, Vanlev[4][10]

Mechanism of Action: Dual ACE/NEP Inhibition

This compound's pharmacological effect stems from its ability to inhibit two key enzymes:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[10][13] ACE is also involved in the breakdown of bradykinin, a potent vasodilator.[4]

  • Neprilysin (NEP) Inhibition: this compound inhibits neprilysin, the enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][14] This leads to increased levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and diuresis, which further contribute to blood pressure reduction and unloading of the heart.[4][13]

The dual inhibition of ACE and NEP was hypothesized to have a synergistic effect, providing more potent and comprehensive cardiovascular benefits than either mechanism alone.[15] However, the concomitant inhibition of both enzymes also leads to a more pronounced accumulation of bradykinin, which is believed to be the primary mediator of the increased risk of angioedema observed with this compound.[4][14]

Below is a diagram illustrating the dual mechanism of action of this compound.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction ProBNP Pro-BNP NatriureticPeptides Natriuretic Peptides (ANP, BNP) ProBNP->NatriureticPeptides Vasodilation Vasodilation Natriuresis, Diuresis NatriureticPeptides->Vasodilation InactiveFragments1 Inactive Fragments NatriureticPeptides->InactiveFragments1 NEP Bradykinin Bradykinin InactiveFragments2 Inactive Fragments Bradykinin->InactiveFragments2 ACE, NEP VasodilationBradykinin Vasodilation Bradykinin->VasodilationBradykinin Angioedema Angioedema Bradykinin->Angioedema This compound This compound ACE ACE This compound->ACE NEP NEP This compound->NEP Renin Renin

Caption: Dual inhibition of ACE and NEP by this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics
ParameterValueReference(s)
Absolute Bioavailability 20% to 30%[13]
Time to Peak Plasma Concentration (tmax) 0.5 - 2 hours[16][17][18]
Effective Half-life 14 - 19 hours[16][17][18]
Time to Steady State 3 - 4 days[16][17]
Metabolism Hepatic[10][13]
Food Effect Absorption not affected by food[13]

Note: Cmax and AUC were found to be linear but not dose-proportional in single-dose studies.[16][17]

Pharmacodynamics

This compound demonstrated potent and sustained inhibition of both ACE and NEP.

ParameterObservationReference(s)
ACE Inhibition >97% inhibition of serum ACE activity at 2 hours with a 2.5 mg dose. >80% inhibition 24 hours after all doses in a multiple-dose study.[17]
NEP Inhibition Dose-dependent increase in urinary atrial natriuretic peptide (ANP) and cyclic guanosine monophosphate (cGMP) excretion.[16][17]
Hemodynamic Effects (Heart Failure) At 25 mg and 50 mg doses, reduced mean pulmonary capillary wedge pressure by ~6 mmHg. Improved cardiac index, systemic vascular resistance, and mean arterial pressure.[19]
Blood Pressure Reduction Significantly reduced systolic and diastolic blood pressure in patients with mild to moderate hypertension.[16]

Clinical Trials Data

This compound underwent extensive clinical evaluation for hypertension and heart failure. The most pivotal trials were OCTAVE and OVERTURE.

OCTAVE (this compound Cardiovascular Treatment Assessment Versus Enalapril)

The OCTAVE trial was a large-scale study designed to assess the risk-benefit profile of this compound compared to the ACE inhibitor enalapril in patients with hypertension.[1]

OutcomeThis compoundEnalaprilRelative RiskReference(s)
Number of Patients ~12,500~12,500-[9]
Blood Pressure Reduction Greater reduction of ~3/2 mmHg--[9]
Angioedema (Overall) 2.17% (274 events)0.68% (86 events)3.2 times higher[9][20]
Angioedema (Black Patients) 5.54%1.62%2.96 times higher[9]
Angioedema (Smokers) 3.93%0.81%2.58 times higher[9]
Angioedema Requiring Hospitalization --9.5 times higher[9]
OVERTURE (this compound Versus Enalapril Randomized Trial of Utility in Reducing Events)

The OVERTURE trial compared this compound with enalapril in patients with heart failure.[9]

OutcomeThis compoundEnalaprilp-valueReference(s)
Number of Patients 2,8842,886-[9]
Primary Endpoint (Death or Hospitalization for Heart Failure) No significant difference--[9][21]
Cardiovascular Death or Hospitalization 9% lower risk-0.024[21]
Angioedema 0.8%0.5%-[20]
IMPRESS (Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure)

An earlier, smaller trial in heart failure patients.[9]

OutcomeThis compound (n=289)Lisinopril (n=284)ResultReference(s)
Endpoints (Hospitalizations for Heart Failure or Mortality) --Significantly fewer in the this compound group[9]

Experimental Protocols

ACE Inhibition Assay

A common method to determine ACE inhibitory activity is a spectrophotometric assay using a synthetic substrate.[22]

Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a substrate, such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG). The decrease in absorbance at a specific wavelength upon substrate cleavage is monitored.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.5) containing NaCl and ZnCl2.

    • Prepare a stock solution of the ACE enzyme (e.g., from rabbit lung).

    • Prepare a stock solution of the FAPGG substrate.

    • Prepare various concentrations of the inhibitor (this compound).

  • Assay Procedure:

    • In a microplate, add the buffer, ACE enzyme solution, and the inhibitor solution at different concentrations.

    • Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the FAPGG substrate solution.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of ACE inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

The workflow for a typical ACE inhibition assay can be visualized as follows:

Start Start ReagentPrep Prepare Reagents (Buffer, ACE, Substrate, Inhibitor) Start->ReagentPrep PlateSetup Add Buffer, ACE, and Inhibitor to Microplate ReagentPrep->PlateSetup PreIncubate Pre-incubate at 37°C PlateSetup->PreIncubate AddSubstrate Add FAPGG Substrate PreIncubate->AddSubstrate MeasureAbsorbance Monitor Absorbance Change (e.g., 340 nm) AddSubstrate->MeasureAbsorbance Calculate Calculate % Inhibition MeasureAbsorbance->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for an in vitro ACE inhibition assay.

NEP Inhibition Assay

NEP inhibition can be assessed by measuring the accumulation of its substrates or downstream signaling molecules. A common method involves quantifying urinary ANP or cGMP.

Principle: Inhibition of NEP leads to decreased degradation of ANP. Elevated ANP levels stimulate the production of cGMP. Measuring the urinary excretion of ANP and cGMP provides an in vivo measure of NEP inhibition.

Generalized Protocol:

  • Subject Dosing:

    • Administer single or multiple doses of the NEP inhibitor (this compound) or placebo to subjects.

  • Urine Collection:

    • Collect urine samples over a specified period (e.g., 24 hours) before and after drug administration.

  • Sample Analysis:

    • Measure the concentration of ANP in the urine samples using a validated immunoassay (e.g., ELISA).

    • Measure the concentration of cGMP in the urine samples using a competitive immunoassay.

  • Data Analysis:

    • Calculate the total amount of ANP and cGMP excreted over the collection period.

    • Compare the post-dose excretion rates to the pre-dose (baseline) rates and to the placebo group to determine the effect of the inhibitor.

The Angioedema Dilemma

The primary reason for the discontinuation of this compound's development was the unacceptably high incidence of angioedema.[1][9] Angioedema is a localized, non-pitting swelling of the subcutaneous or submucosal tissues, which can be life-threatening if it affects the airways.[4]

The proposed mechanism for this compound-induced angioedema is the excessive accumulation of bradykinin.[4][14] Both ACE and NEP are involved in the degradation of bradykinin. By inhibiting both enzymes, this compound leads to a greater increase in bradykinin levels than ACE inhibitors alone, thereby increasing the risk of angioedema.[4][11] This risk was found to be particularly elevated in Black patients and smokers.[1][9]

The logical relationship leading to angioedema is depicted below:

This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition NEP_Inhibition NEP Inhibition This compound->NEP_Inhibition Bradykinin_Degradation Decreased Bradykinin Degradation ACE_Inhibition->Bradykinin_Degradation NEP_Inhibition->Bradykinin_Degradation Bradykinin_Accumulation Bradykinin Accumulation Bradykinin_Degradation->Bradykinin_Accumulation Vasodilation_Permeability Increased Vasodilation & Vascular Permeability Bradykinin_Accumulation->Vasodilation_Permeability Angioedema Angioedema Vasodilation_Permeability->Angioedema

Caption: Pathophysiological pathway to this compound-induced angioedema.

Conclusion

This compound represented a novel and mechanistically elegant approach to cardiovascular therapy. The dual inhibition of ACE and NEP demonstrated superior blood pressure-lowering efficacy compared to ACE inhibition alone. However, the clinical development of this compound was ultimately unsuccessful due to the significant and unpredictable risk of angioedema. The experience with this compound has provided invaluable lessons for drug development, highlighting the importance of understanding the complex interplay of physiological pathways and the potential for on-target but undesirable adverse effects. While this compound itself did not reach the market, the concept of vasopeptidase inhibition has continued to influence the development of newer cardiovascular drugs.

References

Omapatrilat chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent and balanced inhibition of both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual mechanism of action results in a synergistic antihypertensive effect by simultaneously augmenting vasodilatory and natriuretic peptides while suppressing the vasoconstrictor angiotensin II.[2] Developed by Bristol-Myers Squibb, this compound showed significant promise in clinical trials for the treatment of hypertension and heart failure.[2][3] However, its development was ultimately halted due to a higher incidence of angioedema compared to ACE inhibitors alone, a serious adverse effect attributed to the accumulation of bradykinin.[2][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₉H₂₄N₂O₄S₂, is a complex molecule with a bicyclic thiazepine core.[5]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid[6]
SMILES c1ccc(cc1)C--INVALID-LINK--N[C@H]2CCS[C@@]3([H])CCC--INVALID-LINK--O)N3C2=O)S[5]
InChI InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1[2]
CAS Number 167305-00-2[6]
Molecular Formula C₁₉H₂₄N₂O₄S₂[5]
Molecular Weight 408.54 g/mol [5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 218-220 °C[6]
Water Solubility 0.0769 mg/mL[7]
logP 2.15[7]
pKa (Strongest Acidic) 3.77[7]
pKa (Strongest Basic) -3.6[7]

Pharmacological Properties

This compound's pharmacological effects stem from its dual inhibition of NEP and ACE.

Mechanism of Action

This compound simultaneously inhibits two key enzymes in cardiovascular regulation:

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis.[2]

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin. This compound's inhibition of ACE leads to reduced angiotensin II levels, resulting in vasodilation and decreased aldosterone secretion.[2]

The dual inhibition of both enzymes leads to a more pronounced blood pressure-lowering effect than inhibition of either enzyme alone. However, the simultaneous inhibition of two pathways for bradykinin degradation is believed to be the primary cause of the increased risk of angioedema.[4]

Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleavage ACE ACE AngII Angiotensin II ACE->AngII conversion Inactive_BK Inactive Peptides ACE->Inactive_BK degradation Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Kininogen Kininogen Kallikrein Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin cleavage NEP NEP Vasodilation_BK Vasodilation Bradykinin->Vasodilation_BK NEP->Inactive_BK degradation Inactive_ANP Inactive Peptides NEP->Inactive_ANP degradation ProANP Pro-ANP ANP ANP ProANP->ANP cleavage Vasodilation_ANP Vasodilation, Natriuresis ANP->Vasodilation_ANP This compound This compound This compound->ACE inhibition This compound->NEP inhibition

Caption: this compound's dual inhibition of ACE and NEP.

Potency and Selectivity

This compound is a potent inhibitor of both NEP and ACE, with Ki values in the low nanomolar range.

Table 3: In Vitro Inhibitory Activity of this compound

Target EnzymeParameterValue (nM)Source
Neprilysin (NEP) Ki0.45[8]
Ki9[9]
IC₅₀8[10]
Angiotensin-Converting Enzyme (ACE) Ki0.64[8]
Ki6[9]
Ki (vs. Ang I)0.06[11]
Ki (vs. HHL)0.45[11]

Pharmacokinetics and Pharmacodynamics

Table 4: Pharmacokinetic Properties of this compound in Humans

ParameterValueSource
Oral Bioavailability ~30%[1]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours[1]
Plasma Half-life 14 - 19 hours[1]
Protein Binding 80%[1]
Metabolism Hepatic[7]
Elimination Primarily as metabolites in urine[7]

Pharmacodynamic studies have shown that this compound produces a dose-dependent inhibition of serum ACE activity and an increase in urinary ANP and cGMP, indicative of NEP inhibition.[1] These effects are long-lasting, supporting a once-daily dosing regimen.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. One reported method involves the following key steps:

  • Preparation of Intermediates: The synthesis requires the preparation of two key chiral intermediates: S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine and 6-hydroxy-L-norleucine methyl ester.[12]

  • Peptide Coupling: These intermediates are condensed using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (WSC) and hydroxybenzotriazole (HOBT) to form a dipeptide.[12]

  • Oxidation and Cyclization: The resulting dipeptide undergoes oxidation to an aldehyde, followed by cyclization to form the perhydro-pyridothiazepinone core.[12]

  • Deprotection and Final Coupling: The amino group of the cyclic core is deprotected, followed by coupling with 2(S)-(acetylsulfanyl)-3-phenylpropionic acid using a phosphonium-based coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[12]

  • Final Deprotection: The final step involves the deprotection of the acetyl group to yield this compound.[12]

Biocatalytic routes for the synthesis of chiral intermediates have also been explored to improve efficiency and enantiomeric purity.[13]

Start1 S-acetyl-N-(benzyloxycarbonyl) -L-homocysteine Step1 Peptide Coupling (WSC, HOBT) Start1->Step1 Start2 6-hydroxy-L-norleucine methyl ester Start2->Step1 Intermediate1 Dipeptide Step1->Intermediate1 Step2 Oxidation & Cyclization Intermediate1->Step2 Intermediate2 Perhydro-pyridothiazepinone Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Free Amine Core Step3->Intermediate3 Step4 Coupling (BOP) Intermediate3->Step4 Start3 2(S)-(acetylsulfanyl) -3-phenylpropionic acid Start3->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Final Deprotection Intermediate4->Step5 Final This compound Step5->Final

Caption: A simplified workflow for the chemical synthesis of this compound.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against ACE and NEP can be determined using fluorometric or spectrophotometric assays.

4.2.1. ACE Inhibition Assay

A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).

  • Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced can be quantified.

  • Protocol Outline:

    • Recombinant human ACE is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

    • The substrate, HHL, is added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the product (hippuric acid) is quantified, often by HPLC or by reacting it with a fluorescent probe.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[11]

4.2.2. NEP Inhibition Assay

  • Principle: A fluorogenic substrate, such as N-dansyl-D-Ala-Gly-pNO₂-Phe-Gly (DAGNPG), is cleaved by NEP, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Recombinant human NEP is pre-incubated with various concentrations of this compound in a buffer (e.g., HEPES with NaCl and KCl).

    • The fluorogenic substrate is added to start the reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The initial reaction rates are calculated.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Development and Future Perspectives

This compound demonstrated superior blood pressure control compared to existing antihypertensive agents in clinical trials, including the this compound Cardiovascular Treatment vs. Enalapril (OCTAVE) trial. However, this trial also confirmed a significantly higher incidence of angioedema with this compound treatment, particularly in certain patient populations.[3] This safety concern ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the development of this compound provided valuable insights into the potential and the pitfalls of dual vasopeptidase inhibition. The experience with this compound has influenced the development of newer generations of drugs targeting the natriuretic peptide system, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which aim to achieve the benefits of NEP inhibition while minimizing the risk of angioedema.

Conclusion

This compound remains a significant molecule in the history of cardiovascular drug discovery. Its potent dual inhibition of NEP and ACE represented a novel and effective therapeutic strategy for hypertension and heart failure. While safety concerns related to angioedema prevented its clinical use, the extensive research on this compound has profoundly impacted our understanding of the complex interplay of cardiovascular regulatory pathways and continues to inform the development of safer and more effective therapies.

References

Omapatrilat (CAS No. 167305-00-2): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Vasopeptidase Inhibitor for Cardiovascular Research and Drug Development Professionals

Abstract

Omapatrilat (CAS No. 167305-00-2), an investigational dipeptide mimetic, represents a pioneering approach in cardiovascular therapy as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This unique mechanism of action simultaneously targets two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis. By inhibiting ACE, this compound blocks the production of the potent vasoconstrictor angiotensin II, while its inhibition of NEP leads to increased levels of vasodilatory and natriuretic peptides.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating critical data on its chemical properties, mechanism of action, pharmacokinetics, and clinical trial outcomes. Detailed experimental protocols and visualizations of its signaling pathways are included to support further research and development in the field of cardiovascular medicine. Although this compound's clinical development was halted due to safety concerns, specifically an increased risk of angioedema, the wealth of data generated from its extensive study offers invaluable insights for the design of future cardiovascular drugs.[4][5]

Chemical and Physical Properties

This compound, also known as BMS-186716, is a crystalline solid with the molecular formula C₁₉H₂₄N₂O₄S₂ and a molecular weight of 408.53 g/mol .[4][6]

PropertyValueReference
CAS Number 167305-00-2[6]
Molecular Formula C₁₉H₂₄N₂O₄S₂[4][6]
Molecular Weight 408.53 g/mol [4][6]
IUPAC Name (4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid[4]
Synonyms BMS-186716, Vanlev[2]
Appearance White to gray solid[7]
Solubility DMSO: 30 mg/mL[6]
Storage -20°C, protect from light, stored under nitrogen[7]

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of two key zinc-dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3] This dual action provides a synergistic approach to lowering blood pressure and improving cardiovascular function.

  • ACE Inhibition: By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[2][8] ACE inhibition also decreases the secretion of aldosterone, resulting in reduced sodium and water retention.[1]

  • NEP Inhibition: NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[3][9] By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis.[1][4]

The combined effect of ACE and NEP inhibition results in a powerful antihypertensive effect that is independent of renin status and is effective across various patient demographics.[3] However, the simultaneous inhibition of both enzymes, which are involved in the metabolism of bradykinin, is believed to be responsible for the increased incidence of angioedema observed in clinical trials.[4]

Omapatrilat_Mechanism_of_Action cluster_RAS Renin-Angiotensin System cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis NatriureticPeptides->Natriuresis This compound This compound This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP

Figure 1: this compound's dual mechanism of action on the Renin-Angiotensin and Natriuretic Peptide Systems.

Pharmacokinetics

This compound is orally bioavailable and exhibits a pharmacokinetic profile suitable for once-daily dosing.[3][10]

ParameterValueReference
Bioavailability 20% - 30%[1]
Time to Peak Plasma Concentration (tmax) 0.5 - 2 hours[11][12]
Effective Half-life 14 - 19 hours[10][11][12]
Time to Steady State 3 - 4 days[10][11][12]
Metabolism Hepatic[1][2]
Food Effect Absorption not affected by food intake[1]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against both ACE and NEP in vitro and significant antihypertensive effects in various animal models.

Assay/ModelParameterValueReference
In Vitro Enzyme Inhibition IC₅₀ (human ACE)1.7 nM[6]
IC₅₀ (human NEP)5.3 nM[6]
Ki (NEP)8.9 nM[10]
Ki (ACE)6 nM[10]
In Vivo Animal Models ED₅₀ (pressor response to Angiotensin I, normotensive rats)0.07 µmol/kg[6]
Mean Arterial Pressure Reduction (sodium-depleted spontaneously hypertensive rats, 30 µmol/kg)Significant reduction[6]
Systolic Blood Pressure Reduction (SHRSP, 10 weeks)230±2 mmHg to 145±3 mmHg[13]

Clinical Trials

This compound underwent extensive clinical evaluation for the treatment of hypertension and heart failure. While demonstrating superior blood pressure-lowering efficacy compared to some existing therapies, its development was ultimately halted due to a higher incidence of angioedema.

Trial NameConditionComparatorKey FindingsReference
IMPRESS Heart Failure (NYHA Class II-IV)LisinoprilPrimary endpoint (change in exercise duration) was not significantly different.[14]
OVERTURE Heart Failure (NYHA Class II-IV)EnalaprilPrimary endpoint (all-cause mortality or heart failure hospitalization) did not differ significantly. Angioedema was more common with this compound (0.8% vs 0.5%).[15][16]
OCTAVE HypertensionEnalaprilThis compound demonstrated superior blood pressure reduction. Angioedema was significantly more frequent with this compound (2.17% vs 0.68%), particularly in Black patients (5.54% vs 1.62%) and smokers (3.93% vs 0.81%).[5][15][17][18]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ACE and NEP.

Experimental_Workflow_In_Vitro_Inhibition start Start prepare_reagents Prepare Reagents: - this compound Stock Solution (in DMSO) - Recombinant Human ACE/NEP - Fluorogenic Substrate - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_enzyme Add Enzyme (ACE or NEP) to Wells serial_dilution->add_enzyme pre_incubate Pre-incubate Enzyme with this compound add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time (Kinetic Reading) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Initial Reaction Velocities - Plot % Inhibition vs. This compound Concentration - Determine IC₅₀ Value measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for determining the in vitro inhibitory activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant human ACE or NEP

  • Appropriate fluorogenic substrate for ACE or NEP

  • Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂ for ACE; 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA for NEP)[19]

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[19]

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant human ACE or NEP in assay buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add a small volume of each this compound dilution. Also include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of this compound in a preclinical model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Procedure:

  • Animal Acclimation: Acclimate the SHR to the housing facility and handling for at least one week.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for several consecutive days to establish a stable baseline.

  • Group Assignment: Randomly assign the animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., several weeks).

  • Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly) at a consistent time of day.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Compare the mean blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Synthesis

The synthesis of this compound involves multi-step chemical processes. Biocatalytic routes have also been explored to produce chiral intermediates, improving the efficiency and stereoselectivity of the synthesis.[20] One approach involves the enzymatic conversion of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate dehydrogenase.[20] Another developed method utilizes L-lysine epsilon-aminotransferase for the synthesis of a key intermediate.[20] A recent patent describes improved methods for the synthesis and purification of this compound.[8]

Conclusion

This compound remains a landmark compound in cardiovascular pharmacology due to its novel dual-inhibition mechanism. The extensive research conducted on this molecule has significantly advanced our understanding of the interplay between the renin-angiotensin and natriuretic peptide systems. While its clinical application was ultimately prevented by the unacceptable risk of angioedema, the data from the this compound clinical trial program continues to be a valuable resource for the development of safer and more effective cardiovascular therapies. The insights gained from this compound's journey underscore the importance of balancing efficacy with a thorough understanding of potential adverse effects, particularly when targeting multiple physiological pathways. Future research in this area will likely focus on developing vasopeptidase inhibitors with improved safety profiles, potentially through greater selectivity or by targeting downstream effectors of these pathways.

References

Pharmacological profile of Omapatrilat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Omapatrilat

Executive Summary

This compound is an investigational vasopeptidase inhibitor designed for the treatment of hypertension and heart failure. It represents a novel therapeutic class that simultaneously inhibits two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism blocks the production of the vasoconstrictor angiotensin II while preventing the breakdown of vasodilatory peptides like natriuretic peptides and bradykinin. Clinical trials demonstrated that this compound possesses greater antihypertensive efficacy than traditional ACE inhibitors. However, its development was halted due to a significantly increased risk of angioedema, a potentially life-threatening side effect attributed to the profound accumulation of bradykinin resulting from the dual enzymatic blockade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, clinical trial outcomes, and the critical safety concerns that prevented its regulatory approval.

Introduction

Vasopeptidase inhibitors were developed to offer a more comprehensive approach to managing cardiovascular diseases by targeting multiple pathways involved in blood pressure control and fluid homeostasis.[1] this compound was the most clinically advanced agent in this class.[2] By simultaneously inhibiting both ACE and NEP, this compound aimed to combine the benefits of ACE inhibition (reduced vasoconstriction and aldosterone secretion) with those of NEP inhibition (enhanced vasodilation, natriuresis, and diuresis).[2][3] Preclinical and early clinical studies were highly promising, suggesting superior efficacy over existing treatments for hypertension and heart failure.[3][4] However, large-scale clinical trials, while confirming its potent antihypertensive effects, also revealed a problematic safety profile that ultimately led to the discontinuation of its development.[4][5]

Mechanism of Action

This compound's pharmacological effect is rooted in its ability to act as a single-molecule, dual-target inhibitor.[6] It binds to the active sites of both ACE and NEP, modulating two critical enzymatic systems.[7][8]

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar to conventional ACE inhibitors, this compound blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces systemic vascular resistance and blood volume.[7]

  • Neutral Endopeptidase (NEP) Inhibition : NEP (also known as neprilysin) is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides.[7] These include atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), C-type natriuretic peptide (CNP), bradykinin, and adrenomedullin.[2][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis (sodium excretion), and diuresis.[2][7]

The synergistic action of inhibiting both enzymes results in a potent reduction in blood pressure by simultaneously decreasing vasoconstrictive forces and augmenting vasodilatory systems.[3] However, both ACE and NEP are involved in the breakdown of bradykinin; their dual inhibition leads to a significant accumulation of this peptide, which is the primary mechanism underlying the increased risk of angioedema.[4][9]

Signaling Pathway Diagram

Omapatrilat_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide & Kinin Systems Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction Aldosterone Release AngII->Vasoconstriction VasoPeptides Natriuretic Peptides (ANP, BNP) Vasodilation Vasodilation Natriuresis VasoPeptides->Vasodilation Bradykinin_Inactive Inactive Fragments VasoPeptides->Bradykinin_Inactive Bradykinin_Active Bradykinin Bradykinin_Active->Vasodilation Bradykinin_Active->Bradykinin_Inactive Angioedema Angioedema Bradykinin_Active->Angioedema ACE ACE ACE->AngI Converts ACE->Bradykinin_Active Degrades NEP NEP NEP->VasoPeptides Degrades NEP->Bradykinin_Active Degrades This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual inhibition of ACE and NEP by this compound.

Pharmacological Properties

In Vitro Pharmacology

This compound is a potent inhibitor of both NEP and ACE, with slightly greater affinity for ACE in vitro.[6] It also demonstrates inhibitory activity against aminopeptidase P (APP), another enzyme involved in bradykinin metabolism, which may contribute to its potent effects and side-effect profile.[10]

ParameterTarget EnzymeValueReference
Ki Neutral Endopeptidase (NEP)9.0 nM[6][11]
Ki Angiotensin-Converting Enzyme (ACE)6.0 nM[6][11]
IC50 Neutral Endopeptidase (NEP)8.0 nM[12][13]
IC50 Aminopeptidase P (APP)260 nM[10]
Pharmacokinetics

The pharmacokinetic profile of this compound supports a once-daily dosing regimen.[2]

ParameterValueReference
Absolute Oral Bioavailability 20% to 30%[8]
Effect of Food on Absorption Not affected[8]
Metabolism Hepatic[8]
Duration of Action > 24 hours[2]

Clinical Trials and Efficacy

This compound's efficacy was evaluated in several large-scale clinical trials for both hypertension and heart failure, where it was consistently shown to be more potent than the comparator ACE inhibitors.

Hypertension

The This compound Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a landmark study involving 25,302 patients with hypertension.[14] It directly compared the efficacy and safety of this compound to the ACE inhibitor enalapril.[15]

Endpoint (at Week 8)This compoundEnalaprilP-valueReference
Mean Systolic BP Reduction -3.6 mm Hg (greater reduction)-< 0.001[14][15]
Mean Diastolic BP Reduction -2.0 mm Hg (greater reduction)-< 0.001[15]
Use of Adjunctive Therapy (at Week 24) 19%27%< 0.001[14][15]

In other Phase III trials, this compound demonstrated greater reductions in 24-hour ambulatory systolic blood pressure compared to both lisinopril (by 6.8 to 8.2 mm Hg) and amlodipine (by 5.9 mm Hg).[14]

Heart Failure

The Inhibition of Metallo Protease by BMS‐186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure (IMPRESS) trial randomized 573 patients with chronic heart failure to either this compound or lisinopril.[1][5]

Endpoint (at 7 months)This compound GroupLisinopril GroupOutcomeReference
Combined endpoint of death or hospitalization Fewer eventsMore eventsStatistically significant benefit for this compound[5]

However, the larger This compound Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) , which enrolled 5,770 heart failure patients, failed to show that this compound was convincingly superior to enalapril in reducing the primary endpoint of death and hospitalization for heart failure.[4][5]

Safety and Tolerability Profile

Angioedema: The Critical Adverse Effect

The primary safety concern that prevented the approval of this compound was a significantly higher incidence of angioedema compared to ACE inhibitors.[5] Angioedema is a localized swelling of deep skin layers, which can be life-threatening if it involves the airways.[9] The risk was found to be particularly elevated in specific patient populations.[5]

TrialThis compound IncidenceComparator (ACEi) IncidenceRelative RiskPatient PopulationReference
OCTAVE 2.17%0.68% (Enalapril)3.2x higherHypertension (Overall)[4][5]
OCTAVE 5.54%~1.85% (Enalapril)~3x higherHypertension (Black patients)[5][16]
OVERTURE 0.8%0.5% (Enalapril)1.6x higherHeart Failure[4]

The risk for angioedema requiring hospitalization was 9.5 times higher in the this compound group than the enalapril group in the OCTAVE trial.[5] Smokers were also identified as a high-risk group.[5][16] This unfavorable risk-benefit profile was the principal reason for the FDA advisory committee voting against its approval.[5]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

Determining the inhibitory constants (Ki, IC50) for this compound against ACE and NEP involves spectrofluorometric assays using purified enzymes and specific substrates.

  • Enzyme Preparation : Recombinant human ACE and NEP are purified and diluted in an appropriate assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).

  • Inhibitor Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Substrate Preparation : A fluorogenic substrate specific to each enzyme is prepared. For ACE, a common substrate is Abz-Gly-p-Phe(NO2)-Pro-OH. For NEP, a substrate like Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH can be used.

  • Assay Execution :

    • The enzyme and varying concentrations of this compound (or vehicle control) are pre-incubated in a microplate well at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the specific fluorogenic substrate.

    • The plate is incubated for a set period (e.g., 30-60 minutes).

    • The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. The cleavage of the substrate by the enzyme releases the fluorophore from its quencher, resulting in an increase in fluorescence.

  • Data Analysis : The rate of substrate hydrolysis is calculated from the change in fluorescence over time. The percentage of inhibition for each this compound concentration is determined relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

Clinical Trial Workflow: The OCTAVE Trial

The OCTAVE trial was a multicenter, randomized, double-blind, active-controlled study designed to assess the efficacy and safety of this compound in a large, diverse population under conditions resembling clinical practice.[14]

OCTAVE_Trial_Workflow cluster_Oma This compound Arm cluster_Ena Enalapril Arm start Patient Recruitment (N=25,302) Hypertensive Patients rand Randomization start->rand oma_start Start this compound 10 mg rand->oma_start 1:1 ena_start Start Enalapril 5 mg rand->ena_start oma_titrate1 Week 2: Force-Titrate oma_start->oma_titrate1 oma_titrate2 Weeks 4 & 6: Elective Titration (Max 80 mg) oma_titrate1->oma_titrate2 oma_maint Weeks 9-24: Maintenance Phase oma_titrate2->oma_maint oma_add Add Adjunctive Therapy (as needed) oma_maint->oma_add endpoint Primary Endpoints (Week 8 & 24) - Change in Blood Pressure - Incidence of Angioedema oma_add->endpoint ena_titrate1 Week 2: Force-Titrate ena_start->ena_titrate1 ena_titrate2 Weeks 4 & 6: Elective Titration (Max 40 mg) ena_titrate1->ena_titrate2 ena_maint Weeks 9-24: Maintenance Phase ena_titrate2->ena_maint ena_add Add Adjunctive Therapy (as needed) ena_maint->ena_add ena_add->endpoint

Caption: Simplified workflow of the OCTAVE clinical trial design.

Conclusion and Future Perspectives

This compound possesses a compelling pharmacological profile, characterized by potent, dual inhibition of ACE and NEP that translates into superior blood pressure reduction compared to standard ACE inhibitor therapy.[14][17] Its mechanism offers a multi-faceted approach to treating hypertension and heart failure by addressing both vasoconstriction and volume overload.[2] However, this same dual mechanism is responsible for its critical safety flaw: a clinically unacceptable increase in the risk of angioedema.[4] The accumulation of bradykinin from the blockade of two major degradation pathways proved to be a liability that outweighed the therapeutic benefit.[5]

The story of this compound serves as a crucial case study in drug development, highlighting that enhanced efficacy cannot come at the cost of a compromised safety profile. While the development of this compound and the broader class of vasopeptidase inhibitors was halted, the underlying concept has paved the way for newer therapeutic strategies, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which avoid the ACE-inhibition pathway and its associated bradykinin-mediated side effects.

References

Omapatrilat's Dual Inhibition of Angiotensin-Converting Enzyme and Neprilysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent, dual inhibition of both angiotensin-converting enzyme (ACE) and neprilysin (NEP). This unique mechanism of action positions it as a significant area of study in cardiovascular research. By simultaneously targeting the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system, this compound offers a multifaceted approach to blood pressure regulation and cardiovascular homeostasis. This technical guide provides an in-depth overview of this compound's binding affinity to ACE and NEP, detailed experimental protocols for these binding assays, and a visual representation of the relevant signaling pathways.

This compound Binding Affinity to ACE and NEP

This compound exhibits nanomolar and sub-nanomolar binding affinities for both ACE and NEP, indicating its high potency as a dual inhibitor. The following table summarizes the key quantitative data from seminal studies.

Target EnzymeParameterValue (nM)Reference
Angiotensin-Converting Enzyme (ACE)Ki0.64[1]
Angiotensin-Converting Enzyme (ACE)IC505[1]
Neprilysin (NEP)Ki0.45[1]
Neprilysin (NEP)IC508[2][3][4]

Signaling Pathways

The dual inhibitory action of this compound impacts two critical signaling cascades involved in blood pressure regulation.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in increasing blood pressure. This compound's inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

ACE_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone This compound This compound This compound->Inhibition Inhibition->ACE

Caption: this compound inhibits ACE, blocking angiotensin II production.

Neprilysin (NEP) Signaling Pathway

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides which promote vasodilation and natriuresis. This compound's inhibition of NEP leads to an accumulation of these beneficial peptides.

NEP_Pathway Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) NEP Neprilysin (NEP) Natriuretic_Peptides->NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments This compound This compound This compound->Inhibition Inhibition->NEP

Caption: this compound inhibits NEP, increasing natriuretic peptides.

Experimental Protocols

The determination of this compound's binding affinity to ACE and NEP involves specific in vitro enzyme inhibition assays.

ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from the method originally described by Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (HHL).[5][6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1.0 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the sodium borate buffer.

  • In a test tube, pre-incubate 50 µL of the ACE solution with 50 µL of the this compound dilution (or buffer for control) for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 150 µL of 5 mM HHL substrate solution.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding 250 µL of 1.0 N HCl.

  • Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the mixture to separate the phases.

  • Transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in a known volume of buffer or water.

  • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

NEP Inhibition Assay (Fluorometric Method)

This protocol is based on a common fluorometric assay for NEP activity using a quenched fluorescent substrate.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in the assay buffer.

  • In the wells of a 96-well black microplate, add 20 µL of the this compound dilutions (or buffer for control).

  • Add 60 µL of the NEP enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate solution.

  • Immediately begin monitoring the increase in fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 340 nm and emission at 540 nm for the specified substrate).

  • Record fluorescence readings every minute for 30-60 minutes.

  • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each this compound concentration.

  • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay to determine IC50 values.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Dilutions Prepare Inhibitor (this compound) Dilutions Pre_incubation Pre-incubate Enzyme with Inhibitor Inhibitor_Dilutions->Pre_incubation Enzyme_Solution Prepare Enzyme (ACE or NEP) Solution Enzyme_Solution->Pre_incubation Substrate_Solution Prepare Substrate Solution Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (for endpoint assays) Incubation->Reaction_Termination Measurement Measure Product Formation (Absorbance or Fluorescence) Incubation->Measurement Kinetic Reading Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound's potent and balanced inhibition of both ACE and NEP underscores its significant potential in cardiovascular therapy. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and drug development professionals. A thorough understanding of this compound's binding characteristics and the signaling pathways it modulates is crucial for the continued exploration of vasopeptidase inhibitors and the development of novel cardiovascular therapeutics.

References

Omapatrilat and Bradykinin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, a vasopeptidase inhibitor, represents a significant area of study in cardiovascular drug development due to its dual mechanism of action, simultaneously targeting both the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition leads to a potent antihypertensive effect by decreasing the production of the vasoconstrictor angiotensin II and increasing the levels of vasodilatory natriuretic peptides. However, this mechanism also significantly impacts bradykinin metabolism, a key factor in the development of angioedema, which ultimately halted the clinical development of this compound. This technical guide provides an in-depth analysis of the core pharmacology of this compound, with a specific focus on its interaction with bradykinin metabolism. It includes a summary of quantitative data from pivotal clinical trials, detailed experimental protocols for assessing enzyme inhibition and bradykinin levels, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is an investigational drug that was developed for the treatment of hypertension and heart failure.[1][2] It is a single molecule that inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3][4] This dual inhibition was designed to provide a more potent antihypertensive effect than ACE inhibitors alone.[4] While clinical trials demonstrated superior blood pressure control, they also revealed a significantly higher incidence of angioedema, a potentially life-threatening side effect.[5][6] This adverse effect is directly linked to the drug's potentiation of the bradykinin pathway, a consequence of inhibiting its degradation by both ACE and NEP.[2][6] Understanding the intricate relationship between this compound and bradykinin metabolism is therefore crucial for researchers in the field of cardiovascular drug development.

Mechanism of Action

This compound's pharmacological effects stem from its ability to concurrently inhibit ACE and NEP.

  • ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. ACE is also a primary enzyme responsible for the degradation of bradykinin.[1][4]

  • NEP Inhibition: NEP is the main enzyme responsible for the breakdown of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7] By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[8] Importantly, NEP also contributes to the degradation of bradykinin.[7]

The simultaneous inhibition of both enzymes leads to a significant accumulation of bradykinin, a potent vasodilator that can also increase vascular permeability, leading to angioedema.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Enzyme Inhibition
InhibitorTarget EnzymeInhibition Constant (Ki) / IC50Reference
This compoundACE6 nmol/L (Ki)[9]
This compoundNEP8 nM (IC50)[9]
This compoundNEP9 nmol/L (Ki)[9]
FosinoprilatACE1.5 nmol/L (Ki)[9]
Table 2: Clinical Trial Data - OCTAVE (this compound Cardiovascular Treatment Assessment Versus Enalapril)
ParameterThis compoundEnalaprilp-valueReference
Blood Pressure Reduction
Systolic BP Reduction at Week 83.6 mm Hg greater reduction-<0.001[2][7]
Use of Adjunctive Antihypertensive Therapy by Week 2419%27%<0.001[2][7]
Angioedema Incidence
Overall Incidence2.17%0.68%-[2][5]
Incidence in Black Patients5.54%1.62%-[10]
Incidence in Smokers3.93%0.81%-[10]
Table 3: Clinical Trial Data - OVERTURE (this compound Versus Enalapril Randomized Trial of Utility in Reducing Events)
OutcomeThis compound (n=2886)Enalapril (n=2884)Hazard Ratio (95% CI)p-valueReference
Primary Endpoint (Death or Hospitalization for Heart Failure)9149730.94 (0.86 - 1.03)0.187[11][12]
Cardiovascular Death or Hospitalization---0.024[11][12]
All-Cause Mortality4775090.94 (0.83 - 1.07)0.339[10]
Angioedema Incidence
Overall Incidence0.8%0.5%--[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

cluster_RAS Renin-Angiotensin System (RAS) cluster_KKS Kallikrein-Kinin System (KKS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone AT1R->Aldosterone HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein B2R B2 Receptor Bradykinin->B2R InactiveFragments_BK Inactive Fragments Bradykinin->InactiveFragments_BK ACE, NEP Vasodilation_KKS Vasodilation B2R->Vasodilation_KKS IncreasedPermeability Increased Vascular Permeability B2R->IncreasedPermeability NatriureticPeptides Natriuretic Peptides (ANP, BNP) NPR NP Receptors NatriureticPeptides->NPR InactiveFragments_NP Inactive Fragments NatriureticPeptides->InactiveFragments_NP NEP Vasodilation_NP Vasodilation NPR->Vasodilation_NP Natriuresis Natriuresis NPR->Natriuresis This compound This compound ACE ACE This compound->ACE Inhibition NEP NEP This compound->NEP Inhibition

Figure 1: Mechanism of action of this compound.

This compound This compound ACE_inhibition ACE Inhibition This compound->ACE_inhibition NEP_inhibition NEP Inhibition This compound->NEP_inhibition Bradykinin_degradation_decreased Decreased Bradykinin Degradation ACE_inhibition->Bradykinin_degradation_decreased NEP_inhibition->Bradykinin_degradation_decreased Bradykinin_accumulation Bradykinin Accumulation Bradykinin_degradation_decreased->Bradykinin_accumulation B2R_activation B2 Receptor Activation Bradykinin_accumulation->B2R_activation Vasodilation Vasodilation B2R_activation->Vasodilation Increased_permeability Increased Vascular Permeability B2R_activation->Increased_permeability Angioedema Angioedema Increased_permeability->Angioedema

Figure 2: Pathway to this compound-induced angioedema.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound like this compound.

Principle: This assay is based on the hydrolysis of a synthetic fluorogenic peptide substrate by ACE. The resulting fluorescence is directly proportional to ACE activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • ACE enzyme (e.g., from rabbit lung)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay buffer (e.g., 0.15 M Tris-HCl buffer, pH 8.3, containing 1.125 M NaCl)

  • Test compound (this compound)

  • Known ACE inhibitor (e.g., Captopril or Lisinopril) as a positive control

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and the positive control in the assay buffer.

  • To each well of the 96-well plate, add:

    • 20 µL of assay buffer (for control wells) or the diluted test compound/positive control.

    • 20 µL of ACE enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Continue to measure the fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

  • Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the inhibitor.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

start Start prep_reagents Prepare Reagent Dilutions (this compound, Control, ACE, Substrate) start->prep_reagents add_inhibitor Add Inhibitor/Buffer to Plate prep_reagents->add_inhibitor add_ace Add ACE Enzyme add_inhibitor->add_ace pre_incubate Pre-incubate at 37°C add_ace->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for ACE inhibition assay.

Neutral Endopeptidase (NEP) Inhibition Assay

This protocol outlines a method for measuring the in vitro NEP inhibitory activity.

Principle: Similar to the ACE assay, this method uses a fluorogenic substrate that is cleaved by NEP to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is used to quantify its inhibitory potency.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl, and 5 µM ZnCl2)

  • Test compound (this compound)

  • Known NEP inhibitor (e.g., Thiorphan or Phosphoramidon) as a positive control

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Add the following to each well of the 96-well plate:

    • 50 µL of assay buffer or diluted test compound/positive control.

    • 25 µL of NEP enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 430 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rates and percent inhibition as described for the ACE assay.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

start Start prep_reagents Prepare Reagent Dilutions (this compound, Control, NEP, Substrate) start->prep_reagents add_inhibitor Add Inhibitor/Buffer to Plate prep_reagents->add_inhibitor add_nep Add NEP Enzyme add_inhibitor->add_nep pre_incubate Pre-incubate at 37°C add_nep->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 4: Workflow for NEP inhibition assay.

Bradykinin Measurement in Plasma

This protocol describes a method for quantifying bradykinin levels in plasma samples, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Due to the very short half-life of bradykinin in plasma, special collection and processing procedures are required to prevent its degradation. LC-MS/MS provides a highly sensitive and specific method for the quantification of bradykinin.

Materials:

  • Blood collection tubes containing a protease inhibitor cocktail (including an ACE inhibitor like enalaprilat and aprotinin).

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

  • LC-MS/MS system.

  • Bradykinin standard and a stable isotope-labeled internal standard.

Procedure:

  • Sample Collection:

    • Draw blood directly into pre-chilled tubes containing the protease inhibitor cocktail.

    • Immediately place the tubes on ice.

    • Centrifuge at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add the internal standard to each plasma sample.

    • Perform protein precipitation (e.g., with acetonitrile or ethanol).

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to concentrate and purify the bradykinin.

    • Elute the bradykinin from the SPE cartridge and evaporate the eluate to dryness.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate bradykinin from other components using a suitable liquid chromatography column and gradient.

    • Detect and quantify bradykinin and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of the bradykinin standard.

    • Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

start Start collect_blood Blood Collection (with Protease Inhibitors) start->collect_blood separate_plasma Plasma Separation (Centrifugation at 4°C) collect_blood->separate_plasma add_is Add Internal Standard separate_plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evap_reconstitute Evaporation and Reconstitution spe->evap_reconstitute lcms_analysis LC-MS/MS Analysis evap_reconstitute->lcms_analysis quantify Quantification lcms_analysis->quantify end End quantify->end

Figure 5: Workflow for bradykinin measurement.

Conclusion

This compound's development provided valuable insights into the complex interplay of the renin-angiotensin and kallikrein-kinin systems. While its potent antihypertensive effects were clear, the increased risk of bradykinin-mediated angioedema highlighted the critical role of both ACE and NEP in bradykinin degradation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cardiovascular therapies. Future efforts in this area will likely focus on developing vasopeptidase inhibitors with a more favorable safety profile, potentially by achieving a different balance of ACE and NEP inhibition or by targeting specific patient populations less susceptible to bradykinin-mediated adverse effects. A thorough understanding of the principles outlined herein is essential for advancing this field of research.

References

Methodological & Application

Omapatrilat In Vivo Studies in Animal Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies with omapatrilat in various animal models of hypertension. This compound is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2][3] This dual mechanism of action leads to a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory peptides, such as natriuretic peptides and bradykinin, resulting in potent antihypertensive effects.[1][3][4] These protocols are compiled from a comprehensive review of preclinical studies to guide researchers in designing and executing their own experiments.

Core Concepts and Mechanism of Action

This compound's antihypertensive effect stems from its ability to modulate two key enzymatic pathways in blood pressure regulation:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in aldosterone secretion, reducing sodium and water retention.[1][3]

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several endogenous vasodilatory peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[4] By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1][4]

The synergistic action of ACE and NEP inhibition makes this compound effective in low, normal, and high-renin models of hypertension.[4][5]

Signaling Pathway of this compound

Omapatrilat_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone Aldosterone Angiotensin_II->Aldosterone Na+ & H2O Retention Na+ & H2O Retention Aldosterone->Na+ & H2O Retention Natriuretic Peptides Natriuretic Peptides Inactive Fragments Inactive Fragments Natriuretic Peptides->Inactive Fragments NEP Vasodilation Vasodilation Natriuretic Peptides->Vasodilation Natriuresis/Diuresis Natriuresis/Diuresis Natriuretic Peptides->Natriuresis/Diuresis This compound This compound This compound->Angiotensin_II Inhibits This compound->Inactive Fragments Inhibits

This compound's dual inhibition of ACE and NEP.

Quantitative Data from In Vivo Studies

The following tables summarize the antihypertensive effects of this compound across various animal models of hypertension.

Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
DoseDurationBlood Pressure MeasurementBaseline BP (mmHg)Post-Treatment BP (mmHg)% ReductionReference
40 mg/kg/day (oral)15 daysMean Arterial Pressure (MAP)>150 (approx.)~112Not specified[6][7][8]
10 mg/kg/day (oral)10 daysSystolic Blood Pressure (SBP)237 ± 4212 ± 410.5%[9]
40 mg/kg/day (oral)10 daysSystolic Blood Pressure (SBP)237 ± 4197 ± 416.9%[9]
100 µmol/kg/day (oral)11 daysSystolic Blood Pressure (SBP)162 ± 4 (MAP)138 ± 3 (MAP)14.8% (MAP)[5]
10 mg/kg/day (oral)17 daysSystolic Blood Pressure (SBP)Not specified-68 mmHg changeNot specified[10]
Table 2: Effects of this compound in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
DoseDurationBlood Pressure MeasurementBaseline BP (mmHg)Post-Treatment BP (mmHg)% ReductionReference
40 mg/kg/day (oral)10 weeksSystolic Blood Pressure (SBP)230 ± 2145 ± 337.0%[11][12]
Table 3: Effects of this compound in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
DoseDurationBlood Pressure MeasurementBaseline BP (mmHg)Post-Treatment BP (mmHg)% ReductionReference
100 µmol/kg/day (single dose)24 hoursMean Arterial Pressure (MAP)167 ± 4141 ± 515.6%[5]
40 mg/kg/day (oral)2 weeksSystolic Blood Pressure (SBP)Not specifiedNo significant reduction0%[13]
30 mg/kg/day (oral)5 daysMean Arterial Pressure (MAP)181 ± 12184 ± 8No significant reduction[14][15]
Table 4: Effects of this compound in Other Hypertensive Models
Animal ModelDoseDurationBlood Pressure MeasurementBaseline BP (mmHg)Post-Treatment BP (mmHg)% ReductionReference
Sodium-depleted SHR (High-renin)100 µmol/kg/day (single dose)24 hoursMean Arterial Pressure (MAP)148 ± 5106 ± 328.4%[5]
Obese Zucker Rats (Insulin Resistance)10 µmol/kg (oral)15 daysSystolic Blood Pressure (SBP)Not specified116 ± 9Not specified[16]
Two-Kidney, One-Clip (2K1C) Hypertensive RatsNot specified8 weeksNot specifiedNot specifiedSlightly better than enalaprilNot specified[17]
L-NAME Hypertensive RatsNot specified4 weeksMean Arterial Pressure (MAP)175 ± 3.7117 ± 3.933.1%[18]
L-NAME + DOCA Hypertensive RatsNot specified4 weeksMean Arterial Pressure (MAP)193 ± 3.8158 ± 3.018.1%[18]
Canine Renovascular Hypertension30 µmol/kg (IV)Single dosePeak Left Ventricular Pressure171 ± 6130 ± 624.0%[19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Induction of Hypertension in Animal Models

A. Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP): These are genetic models of hypertension and do not require an induction protocol.[6][7][9][11][12][20] Animals are typically used at an age when hypertension is established.

B. Deoxycorticosterone Acetate (DOCA)-Salt Model: This model mimics a low-renin, salt-sensitive form of hypertension.[13][21]

  • Animal Preparation: Male Wistar rats are typically used.[13] Perform a unilateral nephrectomy (uninephrectomy) to enhance the hypertensive response.[13][21]

  • DOCA Administration: Administer DOCA (e.g., 25 mg in 0.4 mL of dimethylformamide) via subcutaneous injection every fourth day.[21]

  • Salt Loading: Provide the rats with 1% NaCl in their drinking water.[13][21]

  • Duration: Hypertension typically develops within four weeks.[13]

C. Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This model simulates renin-dependent hypertension.

  • Animal Preparation: Anesthetize the rat.

  • Surgical Procedure: Place a silver or gold clip with a defined internal diameter around one of the renal arteries to induce stenosis. The contralateral kidney remains untouched.

  • Recovery: Allow the animal to recover from surgery. Hypertension develops over several weeks.

D. L-NAME Induced Hypertension: This model is characterized by nitric oxide deficiency.

  • Drug Administration: Administer N(omega)-nitro-L-arginine methyl ester (L-NAME) in the drinking water.[18]

  • Combination with DOCA: For a low-renin, nitric oxide deficient model, L-NAME can be co-administered with DOCA.[18]

Protocol 2: this compound Administration
  • Formulation: this compound can be dissolved in drinking water or administered by oral gavage.[6][7][20]

  • Dosage: Dosages typically range from 10 to 40 mg/kg/day for oral administration in rats.[6][9][20] For intravenous administration in dogs, a dose of 30 µmol/kg has been used.[19]

  • Duration: Treatment duration varies from single-dose studies to chronic administration for several weeks.[5][11][12]

Protocol 3: Blood Pressure Measurement

A. Tail-Cuff Plethysmography (Non-invasive):

  • Acclimatization: Acclimate the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Procedure: Place the conscious rat in a restrainer. Position an inflatable cuff and a photoelectric sensor on the tail. Inflate the cuff to occlude blood flow and then slowly deflate it. The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.[16][20]

B. Intra-arterial Catheterization (Invasive, Gold Standard):

  • Surgical Preparation: Anesthetize the animal and cannulate a major artery (e.g., carotid or femoral artery) with a catheter filled with heparinized saline.

  • Connection to Transducer: Connect the catheter to a pressure transducer, which is linked to a data acquisition system.

  • Measurement: Record the arterial pressure waveform. From this, systolic, diastolic, and mean arterial pressures, as well as heart rate, can be derived.[5]

C. Radiotelemetry (Chronic, Ambulatory):

  • Transmitter Implantation: Surgically implant a pressure-sensing radiotelemetry transmitter into the abdominal aorta or other major artery of the animal.

  • Recovery: Allow the animal to fully recover from surgery.

  • Data Acquisition: The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver placed under the animal's cage. This allows for long-term, stress-free monitoring in conscious, freely moving animals.[14]

Experimental Workflow for this compound Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt) Group_Allocation Randomly Allocate to Groups (Vehicle, this compound, Comparator) Animal_Model->Group_Allocation Baseline_BP Measure Baseline Blood Pressure Group_Allocation->Baseline_BP Treatment_Admin Administer this compound or Vehicle (Oral Gavage or Drinking Water) Baseline_BP->Treatment_Admin Monitoring Monitor Blood Pressure and Other Parameters Periodically Treatment_Admin->Monitoring Final_BP Measure Final Blood Pressure Monitoring->Final_BP Tissue_Harvest Harvest Tissues for Analysis (Heart, Kidney, Vessels) Final_BP->Tissue_Harvest Biochemical_Assays Perform Biochemical Assays (e.g., ACE/NEP activity, Ang II levels) Tissue_Harvest->Biochemical_Assays Data_Analysis Statistical Analysis of Data Biochemical_Assays->Data_Analysis

A typical workflow for an in vivo this compound study.

Discussion and Considerations

  • Animal Model Selection: The choice of animal model is crucial and depends on the specific research question. SHR and SHRSP are relevant for studying genetic hypertension, while the DOCA-salt model is suitable for investigating salt-sensitive hypertension.[6][11][12][13] The 2K1C model is appropriate for renin-dependent hypertension.[17]

  • Blood Pressure Measurement: While tail-cuff plethysmography is a convenient non-invasive method, intra-arterial catheterization or radiotelemetry provide more accurate and continuous data.[5][14][20]

  • Dose and Duration: The dose and duration of this compound treatment should be carefully selected based on the specific animal model and the objectives of the study. The provided tables offer a starting point for dose selection.

  • Adverse Effects: Although highly effective, this compound development was halted due to the risk of angioedema in clinical trials.[2][22][23] While not a prominent finding in the cited animal studies, researchers should be aware of this potential adverse effect.

  • Cardiovascular and Renal Effects: Beyond blood pressure reduction, this compound has been shown to have beneficial effects on cardiovascular and renal remodeling.[12][13][20] Studies have demonstrated a reduction in left ventricular mass and improvement in cardiac function in SHR.[20] In DOCA-salt rats, this compound attenuated cardiovascular hypertrophy, inflammation, and fibrosis, even without a significant reduction in blood pressure.[13] It also improved endothelial function in SHRSP.[11][12]

These application notes and protocols provide a comprehensive guide for researchers investigating the in vivo effects of this compound in animal models of hypertension. By following these guidelines and considering the key discussion points, scientists can design robust experiments to further elucidate the therapeutic potential and mechanisms of action of this potent antihypertensive agent.

References

Application Notes and Protocols: Dose-Response Relationship of Omapatrilat in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes in cardiovascular regulation: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual mechanism of action leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as atrial natriuretic peptide (ANP), promoting vasodilation, natriuresis, and diuresis.[1][3] These combined effects suggest significant therapeutic potential for cardiovascular diseases like hypertension and heart failure.[2][3] This document provides a detailed overview of the dose-response relationship of this compound in preclinical models, focusing on its effects on blood pressure, the renin-angiotensin system, and natriuretic peptides. The included protocols and data are intended to guide researchers in the design and execution of their own preclinical investigations.

Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate two critical enzymatic pathways involved in blood pressure control. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the degradation of endogenous vasodilators, most notably the natriuretic peptides.

cluster_RAS Renin-Angiotensin System cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction Blood Pressure ↑ AngII->Vasoconstriction ANP Atrial Natriuretic Peptide (ANP) Vasodilation Vasodilation Blood Pressure ↓ ANP->Vasodilation Inactive Inactive Peptides ANP->Inactive NEP This compound This compound This compound->AngI Inhibits This compound->ANP Inhibits Degradation cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (BP, Blood Sample) Acclimatization->Baseline Randomization Randomization into Dose Groups Baseline->Randomization Dosing Daily Dosing (Vehicle, this compound Doses) Randomization->Dosing Monitoring Ongoing Monitoring (Health, BP) Dosing->Monitoring Final_BP Final Blood Pressure Measurement Monitoring->Final_BP Blood_Collection Terminal Blood Collection Monitoring->Blood_Collection Data_Analysis Data Analysis & Interpretation Final_BP->Data_Analysis Biomarker_Assay Plasma Analysis (Ang II, ANP) Blood_Collection->Biomarker_Assay Biomarker_Assay->Data_Analysis

References

Application Notes and Protocols for the Quantification of Omapatrilat in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for the quantitative analysis of Omapatrilat and its metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic and drug metabolism studies in the development of cardiovascular drugs.

Introduction

This compound is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[4][5][6] Accurate quantification of this compound in plasma is essential for evaluating its efficacy and safety. Due to the presence of a free sulfhydryl group, this compound and some of its metabolites are unstable in biological matrices.[7][8] Therefore, a derivatization step is required to stabilize these compounds prior to analysis.

Mechanism of Action

This compound's therapeutic effect stems from its ability to modulate two distinct signaling pathways. By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes aldosterone secretion. By inhibiting NEP, it prevents the degradation of natriuretic peptides (such as ANP and BNP), which promote vasodilation, natriuresis, and diuresis.[4][9]

Omapatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Leads to Pro_ANP Pro_ANP ANP ANP Pro_ANP->ANP Corin NPR_A NPR_A ANP->NPR_A Binds to NEP NEP ANP->NEP Degraded by cGMP cGMP NPR_A->cGMP Activates Vasodilation Vasodilation cGMP->Vasodilation Leads to Natriuresis_Diuresis Natriuresis_Diuresis cGMP->Natriuresis_Diuresis Leads to This compound This compound This compound->NEP Inhibits Angiotensin_I -> Angiotensin_II Angiotensin_I -> Angiotensin_II This compound->Angiotensin_I -> Angiotensin_II Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of this compound in Plasma by LC-MS/MS

This section provides a detailed protocol for the quantification of this compound and its metabolites in human plasma.

Scope

This method is applicable for the simultaneous determination of this compound (BMS-186716) and its metabolites (BMS-196087, BMS-225308, BMS-198433, and BMS-253653) in human plasma.[7][8]

Principle

The method involves the stabilization of sulfhydryl-containing analytes by derivatization with methyl acrylate (MA), followed by liquid-liquid extraction (LLE) and analysis by HPLC-MS/MS or LC-MS/MS in the negative ion selected reaction monitoring (SRM) mode.[4][7][8][10]

Materials and Reagents
  • This compound and its metabolites (analytical standards)

  • Deuterated internal standards (e.g., d5-BMS-186716)

  • Methyl acrylate (MA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Methyl-tert butyl ether (MTBE)

  • Hydrochloric acid (0.1 mol/L)

  • Phosphate buffer (0.01 mol/L)

  • Human plasma (drug-free)

  • Water (deionized)

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for this compound quantification in plasma.

experimental_workflow start Start plasma_sample Plasma Sample (0.5 mL) start->plasma_sample derivatization Derivatization with Methyl Acrylate (MA) plasma_sample->derivatization is_addition Add Internal Standard derivatization->is_addition acidification Acidify with 0.1 M HCl is_addition->acidification lle Liquid-Liquid Extraction (Methyl-tert butyl ether) acidification->lle centrifugation Centrifuge (2500 x g, 10 min) lle->centrifugation evaporation Evaporate Organic Layer (Nitrogen, 40°C) centrifugation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End analysis->end

Figure 2: Experimental workflow for this compound analysis.
Detailed Experimental Protocol

  • Stock Solutions (500 mg/L): Accurately weigh and dissolve this compound, its metabolites, and their corresponding deuterated internal standards in a suitable solvent (e.g., phosphate buffer with methyl acrylate for thiol-containing compounds).[8]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with the appropriate solvent.

  • To 0.5 mL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.[8]

  • For derivatization of the sulfhydryl groups, add a solution of methyl acrylate. This compound and its sulfhydryl-containing metabolites react with methyl acrylate to form stable derivatives.[4][7][8][11]

  • Vortex the mixture.

  • Add 0.5 mL of 0.1 mol/L hydrochloric acid and vortex.[8]

  • Add 3 mL of methyl-tert butyl ether, cap the tube, and shake for 10 minutes.[8]

  • Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.[8]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 150 µL of the mobile phase.[8]

  • Vortex and centrifuge through a micro-spin filter (0.2 µm).[8]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][10]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a modifier like formic acid (e.g., 60% A and 40% B, where A is 1.0 mM formic acid in 5:95 acetonitrile:water and B is 1.0 mM formic acid in 95:5 acetonitrile:water).[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Ionization Mode: Negative ion electrospray.[4][10]

  • Detection: Multiple Reaction Monitoring (MRM).[8]

The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized on the mass spectrometer being used. Representative transitions are provided in the table below.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound-MA493.0407.1
d5-Omapatrilat-MA498.0412.2
BMS-196087-MA181.1147.2
d5-BMS-196087-MA186.1152.1
BMS-225308195.1147.1
d5-BMS-225308200.1152.0
BMS-198433421.0246.1
d5-BMS-198433426.0251.1
BMS-253653-MA509.1423.2
d5-BMS-253653-MA514.0428.2
Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterThis compoundBMS-196087BMS-225308BMS-198433BMS-253653
Linearity Range (µg/L) 0.2 - 250[7][8]0.5 - 250[7][8]1 - 250[7][8]2 - 250[7][8]10 - 2500[7][8]
LLOQ (µg/L) 0.2[7][8]0.5[7][8]1[7][8]2[7][8]10[7][8]
Intra-day Precision (%CV) < 15%[7][8]< 15%[7][8]< 15%[7][8]< 15%[7][8]< 15%[7][8]
Inter-day Precision (%CV) < 15%[7][8]< 15%[7][8]< 15%[7][8]< 15%[7][8]< 15%[7][8]
Accuracy (% Bias) 85% - 115%[7][8]85% - 115%[7][8]85% - 115%[7][8]85% - 115%[7][8]85% - 115%[7][8]
Extraction Recovery (%) 60.5[7][8]88.6[7][8]76.3[7][8]71.2[7][8]26.6[7][8]
Stability

The stability of this compound and its metabolites in plasma should be evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.[7][8]

  • Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature (25°C).[7][8]

  • Long-Term Stability: Stable for at least 3 months when stored at -30°C.[7][8]

  • Post-Preparative Stability: Reconstituted samples are stable for at least 24 hours at room temperature.[7][8]

Conclusion

The described LC-MS/MS method is rapid, sensitive, and specific for the quantitative determination of this compound and its metabolites in human plasma.[7] The derivatization step is critical for the accurate measurement of the unstable thiol-containing compounds. This validated method is suitable for supporting pharmacokinetic studies of this compound.

References

Application Note: Quantitative Analysis of Omapatrilat and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the vasopeptidase inhibitor Omapatrilat and its major metabolites in human plasma. This compound and its sulfhydryl-containing metabolites are stabilized by derivatization with methyl acrylate. The analytes are extracted from plasma via liquid-liquid extraction and analyzed using a triple quadrupole mass spectrometer in either positive or negative ion electrospray ionization mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure.[1][2] It undergoes extensive metabolism in humans, forming several metabolites.[3] Accurate and reliable quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS assay for the analysis of this compound and its key metabolites in human plasma.[4][5][6]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection Stabilization Stabilization with Methyl Acrylate SampleCollection->Stabilization Immediate Stabilization Extraction Liquid-Liquid Extraction Stabilization->Extraction Derivatization Derivatization Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound and its metabolites analysis.

This compound Metabolism

This compound undergoes extensive metabolism in the human body. The primary metabolic pathways include S-methylation, glucuronidation, and hydrolysis of the exocyclic amide bond.[3]

metabolism This compound This compound S_Methyl_this compound S-Methyl this compound This compound->S_Methyl_this compound S-Methylation Amide_Hydrolysis_Products Amide Hydrolysis Products This compound->Amide_Hydrolysis_Products Hydrolysis Mixed_Disulfide L-cysteine Mixed Disulfide This compound->Mixed_Disulfide Disulfide Formation Acyl_Glucuronide Acyl Glucuronide of S-Methyl this compound S_Methyl_this compound->Acyl_Glucuronide Glucuronidation

Figure 2: Simplified metabolic pathway of this compound.

Protocols

Sample Preparation

Materials:

  • Human plasma collected in K3EDTA tubes

  • Methyl acrylate

  • Internal Standard (IS) working solution (e.g., deuterated this compound and its metabolites)

  • 0.1 M Hydrochloric acid

  • Methyl-tert butyl ether (MTBE)

  • Nitrogen gas

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To stabilize the sulfhydryl-containing compounds, add methyl acrylate to whole blood or plasma samples immediately after collection.[4][5]

  • To a 0.5 mL aliquot of plasma sample in a clean tube, add 50 µL of the internal standard working solution and vortex.[6]

  • Add 0.5 mL of 0.1 M hydrochloric acid and vortex.[6]

  • Add 3 mL of methyl-tert butyl ether, cap the tube, and shake for 10 minutes.[6]

  • Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.[6]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 150 µL of the mobile phase.[6]

  • Vortex and centrifuge through a 0.2 µm filter.[6]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A 0.01% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on the specific method
Flow Rate 0.7 mL/min
Injection Volume 5 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Autosampler Temp 8°C[7]
Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Source Temperature Dependent on instrument
Gas Flow Dependent on instrument
Ion Spray Voltage Dependent on instrument

MRM Transitions:

The specific precursor and product ions for this compound, its metabolites, and internal standards need to be optimized for the specific instrument used. The following are representative examples:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound-MA adductVariesVaries
S-Methyl this compoundVariesVaries
Metabolite XVariesVaries
Internal StandardVariesVaries

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound and its metabolites in human plasma.

AnalyteCalibration Curve Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound0.5 - 250[4][5]0.5[1]
Metabolite 10.5 - 250[4][5]0.5
Metabolite 22.0 - 250[4][5]2.0
Metabolite 32.0 - 250[4][5]2.0
Metabolite 42.0 - 250[4][5]2.0

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly absorbed with a time to peak plasma concentration (tmax) of 0.5-2 hours.[2] It exhibits a long effective half-life of 14-19 hours.[2] In single-dose studies, the peak plasma concentration (Cmax) ranged from 1 to 1009 ng/mL, and the area under the curve (AUC) was 0.4 to 1891 ng·h/mL.[2]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolites in human plasma. The protocol, including sample stabilization, extraction, and chromatographic separation, has been validated and is suitable for supporting pharmacokinetic and clinical studies of this compound.

References

Application Notes: In Vitro Enzymatic Assays for Omapatrilat Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that demonstrates a dual mechanism of action by simultaneously inhibiting two key zinc-dependent metalloproteases involved in blood pressure regulation: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] NEP is responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis.[1] ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] By inhibiting both enzymes, this compound leads to increased levels of vasodilatory peptides and decreased levels of vasoconstrictive peptides, resulting in a potent antihypertensive effect.[4][5] This dual inhibition was a promising therapeutic strategy for hypertension and heart failure, although clinical development was halted due to a higher incidence of angioedema compared to ACE inhibitors alone.[2]

These application notes provide detailed protocols for in vitro enzymatic assays to determine the inhibitory activity of this compound on both NEP and ACE.

Mechanism of Action: Dual Inhibition of NEP and ACE

This compound's therapeutic effect stems from its ability to bind to the active sites of both NEP and ACE, preventing them from acting on their respective substrates.

  • NEP Inhibition: By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Elevated levels of these peptides lead to vasodilation, diuresis, and natriuresis, contributing to a reduction in blood pressure.[1][6]

  • ACE Inhibition: this compound's inhibition of ACE blocks the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction and decreased aldosterone secretion, further contributing to its antihypertensive effects.[3][5]

The following diagram illustrates the dual inhibitory action of this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation NEP NEP This compound This compound This compound->ACE Inhibition This compound->NEP Inhibition A Prepare Reagents B Add NEP Enzyme, Buffer, and Inhibitor (this compound) to Microplate A->B C Pre-incubate B->C D Add Fluorogenic NEP Substrate C->D E Kinetic Measurement of Fluorescence Increase D->E F Data Analysis (IC50) E->F A Prepare Reagents B Add ACE Enzyme, Buffer, and Inhibitor (this compound) to Microplate A->B C Pre-incubate B->C D Add Fluorogenic ACE Substrate C->D E Kinetic Measurement of Fluorescence Increase D->E F Data Analysis (IC50) E->F

References

Application Notes and Protocols for Omapatrilat Oral Bioavailability and Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual-action mechanism made it a promising therapeutic candidate for hypertension and congestive heart failure. Although its clinical development was halted due to safety concerns, particularly angioedema, the preclinical data and methodologies used to characterize its pharmacokinetic profile remain valuable for researchers in drug discovery and development. These application notes provide a detailed overview of the oral bioavailability and pharmacokinetics of this compound, with a focus on studies in rats. The provided protocols are synthesized from established pharmacokinetic study methodologies and specific information available for this compound and similar compounds.

Data Presentation: Pharmacokinetic Parameters of this compound

Comprehensive pharmacokinetic data for this compound following oral administration in rats is not extensively available in publicly accessible literature. Preclinical data was largely generated by its developer, Bristol-Myers Squibb, and may not have been fully published after the cessation of its development program. However, detailed human pharmacokinetic data is available and can serve as a reference point, keeping in mind the significant interspecies differences that can exist.

Table 1: Summary of Oral Pharmacokinetic Parameters for this compound in Healthy Human Subjects

ParameterValueConditionsReference
Oral Bioavailability 20% - 30%Single dose[1]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hoursMultiple doses[2][3][4]
Peak Plasma Concentration (Cmax) 10 - 895 ng/mLMultiple doses (10-125 mg daily)[2][3][4]
Area Under the Curve (AUC(0,t)) 0.4 - 1891 ng·h/mLSingle dose (2.5-500 mg)[2][3][4]
Effective Half-life (t1/2) 14 - 19 hoursMultiple doses[2][3][4]

Note: The Cmax and AUC of this compound in humans have been reported to be linear but not directly dose-proportional.[2][3][4] this compound undergoes significant first-pass metabolism following oral administration.[1]

Experimental Protocols

The following are detailed protocols for conducting an oral pharmacokinetic study of this compound in rats, based on methodologies described in the literature for similar small molecule drugs.

Protocol 1: Oral Administration of this compound in Rats

Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic evaluation.

Materials:

  • This compound

  • Vehicle (e.g., 5% arabic gum solution, water, or as appropriate for the compound's solubility)

  • Sprague-Dawley or Wistar rats (specific strain may vary)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate rats to the housing conditions for at least one week prior to the study.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water. This is to minimize variability in drug absorption due to food effects.

  • Formulation Preparation:

    • Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous (e.g., a solution or a uniform suspension).

    • Commonly used oral doses in rat studies for pharmacodynamic evaluation have ranged from 10 mg/kg to 40 mg/kg.[5]

  • Dosing Procedure:

    • Weigh each rat accurately on the day of the study to calculate the exact volume of the formulation to be administered.

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Fill a syringe with the calculated volume of the this compound formulation and attach the gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the formulation slowly to avoid regurgitation.

    • Withdraw the gavage needle smoothly.

    • Observe the animal for a few minutes post-dosing to ensure there are no adverse reactions.

    • Return the animal to its cage with free access to water. Food can be returned at a specified time post-dosing (e.g., 4 hours).

Protocol 2: Blood Sample Collection from Rats for Pharmacokinetic Analysis

Objective: To collect serial blood samples from rats at predetermined time points following oral administration of this compound.

Materials:

  • Anesthesia (e.g., isoflurane) if required for the sampling site.

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

  • Syringes with appropriate gauge needles (e.g., 25G).

  • Capillary tubes (for saphenous or tail vein sampling).

  • Centrifuge.

  • Pipettes.

  • Freezer (-80°C).

Procedure:

  • Sampling Time Points:

    • Establish a series of time points for blood collection to adequately define the plasma concentration-time profile. A typical schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood Collection:

    • At each time point, collect a small volume of blood (e.g., 100-200 µL) from a suitable site. Common methods include:

      • Tail Vein: A small incision is made in the lateral tail vein, and blood is collected into a capillary tube.

      • Saphenous Vein: The hind leg is shaved, and the saphenous vein is punctured with a needle to collect a blood drop.

      • Jugular Vein Cannulation: For more frequent or automated sampling, a cannula can be surgically implanted in the jugular vein prior to the study.

  • Sample Processing:

    • Immediately transfer the collected blood into the microcentrifuge tubes containing anticoagulant.

    • Gently mix the blood with the anticoagulant.

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully pipette the supernatant (plasma) into clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for this compound in Rat Plasma using LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from methods developed for human plasma.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • HPLC column (e.g., C18 column).

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

  • Internal standard (a molecule structurally similar to this compound).

  • Acetonitrile.

  • Methyl acrylate (for derivatization of the sulfhydryl group of this compound).

  • Rat plasma samples, calibration standards, and quality control samples.

Procedure:

  • Sample Preparation (Protein Precipitation and Derivatization):

    • Since this compound contains a reactive sulfhydryl group, a derivatization step is crucial for its stabilization in plasma.

    • To a small volume of plasma sample (e.g., 50 µL), add the internal standard.

    • Add methyl acrylate to react with and cap the sulfhydryl group of this compound, forming a stable derivative.

    • Precipitate the plasma proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the prepared sample supernatant onto the HPLC column.

    • Separate the this compound derivative from other plasma components using a suitable gradient of the mobile phase.

    • Introduce the eluent into the mass spectrometer.

    • Use electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for the this compound derivative.

    • Monitor the specific precursor-to-product ion transitions for both the this compound derivative and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the known concentrations of the calibration standards.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

    • Use the quality control samples to ensure the accuracy and precision of the analytical run.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation (Sprague-Dawley Rats) fasting Overnight Fasting animal_acclimation->fasting formulation_prep This compound Formulation (e.g., in 5% Arabic Gum) dosing Oral Gavage Administration formulation_prep->dosing weighing Animal Weighing fasting->weighing weighing->dosing blood_collection Serial Blood Sampling (e.g., Tail Vein) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Plasma Sample Preparation (Protein Precipitation & Derivatization) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis concentration_time Plasma Concentration-Time Profile lcms_analysis->concentration_time pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) concentration_time->pk_parameters

Caption: Experimental workflow for an oral pharmacokinetic study of this compound in rats.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract first_pass First-Pass Metabolism (Liver) gi_tract->first_pass Portal Vein fecal_excretion Fecal Excretion gi_tract->fecal_excretion Unabsorbed Drug systemic_circulation Systemic Circulation (Bound and Unbound this compound) first_pass->systemic_circulation Reduced Bioavailability tissues Distribution to Tissues systemic_circulation->tissues Reversible hepatic_metabolism Hepatic Metabolism systemic_circulation->hepatic_metabolism renal_excretion Renal Excretion (Metabolites) systemic_circulation->renal_excretion tissues->systemic_circulation hepatic_metabolism->systemic_circulation Metabolites

Caption: Conceptual ADME pathway of this compound following oral administration.

References

Omapatrilat Formulation for Research Applications: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Omapatrilat is a potent vasopeptidase inhibitor that simultaneously targets two key enzymes in the regulation of cardiovascular function: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3][4][5] This dual-action mechanism makes it a significant compound for research in hypertension, heart failure, and other cardiovascular diseases.[4][5]

Mechanism of Action:

  • ACE Inhibition: this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[1][2][5]

  • NEP Inhibition: By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides (such as ANP and BNP) and bradykinin.[3][5][6] Elevated levels of these peptides promote vasodilation, natriuresis (sodium excretion), and diuresis, further contributing to blood pressure reduction and favorable cardiac remodeling.[3][5]

The synergistic effect of inhibiting both ACE and NEP results in a more pronounced antihypertensive effect compared to ACE inhibitors alone.[2]

Chemical Properties:

PropertyValue
IUPAC Name (4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1][3]thiazepine-7-carboxylic acid
Molecular Formula C₁₉H₂₄N₂O₄S₂
Molecular Weight 408.53 g/mol
CAS Number 167305-00-2
Synonyms BMS-186716, Vanlev

Quantitative Data:

ParameterValueReference
Ki for ACE 0.64 nM[7]
Ki for NEP 0.45 nM[7]
In Vitro ACE Inhibition (IC₅₀) 1.94 nM (human endothelial ACE)[8]
In Vivo Oral Bioavailability 20% to 30%[2]
Effective Half-life 14-19 hours[9]

Signaling Pathway

The dual inhibition of ACE and NEP by this compound leads to a cascade of downstream effects that collectively contribute to its cardiovascular benefits.

Omapatrilat_Signaling_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments_NP Inactive Fragments NEP->Inactive_Fragments_NP Inactive_Fragments_BK Inactive Fragments NEP->Inactive_Fragments_BK Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Promotes Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->Inactive_Fragments_NP Degradation Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Promotes Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Promotes Bradykinin Bradykinin Bradykinin->Inactive_Fragments_BK Degradation Bradykinin->Vasodilation Promotes

Caption: this compound's dual inhibition of ACE and NEP.

Experimental Protocols

In Vitro ACE and NEP Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of this compound on ACE and NEP.

Materials:

  • This compound

  • Recombinant human ACE or rabbit lung ACE

  • Recombinant human NEP

  • ACE substrate: Hippuryl-Histidyl-Leucine (HHL)

  • NEP substrate: Fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (ACE): 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.4[7]

  • Assay Buffer (NEP): 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA, pH 7.4[2]

  • DMSO

  • 96-well microplate (black for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.[2]

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • Prepare serial dilutions of the stock solution in the respective assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[1]

  • ACE Inhibition Assay (Colorimetric):

    • Add 20 µL of ACE solution (e.g., 100 mU/mL) to each well of a 96-well plate.[4]

    • Add 40 µL of this compound dilution or control (assay buffer with DMSO).[4]

    • Pre-incubate at 37°C for 5 minutes.[4]

    • Initiate the reaction by adding 100 µL of HHL substrate solution (e.g., 0.3% in assay buffer).[4]

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction according to the specific assay kit instructions (e.g., by adding HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 228 nm for the hippuric acid formed).

  • NEP Inhibition Assay (Fluorometric):

    • Add 10 µL of NEP solution to each well of a black 96-well plate.

    • Add 80 µL of this compound dilution or control.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic NEP substrate.

    • Measure the fluorescence kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm at 37°C for 30-60 minutes.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Effect in a Rat Model

This protocol provides a general workflow for assessing the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR).

Materials:

  • This compound

  • Vehicle (e.g., drinking water, or a solution of DMSO, PEG300, and Tween 80 in saline)[2]

  • Spontaneously Hypertensive Rats (SHR)

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize SHR to the housing conditions for at least one week.

    • Train the animals for blood pressure measurement using the tail-cuff method for several days to obtain stable baseline readings.

    • Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation for oral administration. For example, this compound can be dissolved in drinking water or formulated in a vehicle containing DMSO, PEG300, and Tween 80.[2] The proportion of DMSO should be kept low.[2]

    • Divide the rats into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • Administer this compound or vehicle orally via gavage at a specified dose (e.g., 100 µmol/kg/day).

  • Blood Pressure Monitoring:

    • Measure SBP and HR at various time points after administration (e.g., 2, 4, 8, and 24 hours) to determine the acute effect and duration of action.

    • For chronic studies, administer this compound daily for a specified period (e.g., 1-2 weeks) and monitor blood pressure regularly.

  • Data Analysis:

    • Calculate the change in SBP and HR from baseline for each group.

    • Compare the blood pressure reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Omapatrilat_Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro ace_assay ACE Inhibition Assay (IC50 Determination) in_vitro->ace_assay nep_assay NEP Inhibition Assay (IC50 Determination) in_vitro->nep_assay in_vivo In Vivo Studies ace_assay->in_vivo nep_assay->in_vivo animal_model Select Animal Model (e.g., SHR) in_vivo->animal_model formulation Prepare this compound Formulation animal_model->formulation administration Oral Administration formulation->administration bp_monitoring Blood Pressure Monitoring administration->bp_monitoring data_analysis Data Analysis bp_monitoring->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for this compound evaluation.

References

Assessing Angiotensin-Converting Enzyme (ACE) Inhibition in Tissues Following Omapatrilat Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that demonstrates a dual mechanism of action by simultaneously inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibition uniquely positions this compound in the landscape of cardiovascular therapeutics. By blocking ACE, this compound attenuates the production of angiotensin II, a potent vasoconstrictor, from angiotensin I.[3][4] Concurrently, by inhibiting NEP, it potentiates the effects of vasodilatory peptides such as bradykinin and natriuretic peptides, which are normally degraded by this enzyme.[5] This combined action results in a significant antihypertensive effect.[6]

The extent of ACE and NEP inhibition by this compound can vary across different tissues, a factor that may be crucial for understanding its end-organ protection effects and side-effect profile.[7] Therefore, accurate assessment of tissue-specific ACE inhibition is paramount for both preclinical and clinical research involving this compound and other vasopeptidase inhibitors.

These application notes provide detailed protocols for the preparation of tissue samples and the subsequent quantification of ACE activity using various established methods. Additionally, we present a summary of reported data on the tissue-specific ACE inhibition by this compound and visualizations of the relevant signaling pathways.

Data Presentation: this compound-Induced ACE Inhibition in Rat Tissues

The following table summarizes the quantitative data on the percentage of ACE inhibition in various tissues of rats treated with this compound. This data is crucial for understanding the tissue-specific efficacy of the drug.

TissueOrgan System% ACE Inhibition (mean ± SD)Reference
KidneyRenal89 ± 2%[8]
Adrenal GlandEndocrine92 ± 1%[8]
DuodenumGastrointestinal92 ± 5%[8]
LungRespiratory67 ± 8%[8]
AortaCardiovascular70-95%[7]
Heart (Atria)Cardiovascular70-95%[7]
IntestineGastrointestinal70-95%[7]
LiverGastrointestinal70-95%[7]
SpleenLymphatic70-95%[7]
BrainNervousNot significantly inhibited[7]

Experimental Protocols

Accurate assessment of tissue ACE inhibition requires meticulous sample preparation and the use of sensitive and specific assay methods. Below are detailed protocols for tissue homogenization, protein quantification, and three commonly used methods for measuring ACE activity.

Tissue Homogenization for Enzyme Assays

Objective: To prepare a protein extract from tissue samples suitable for enzyme activity assays.

Materials:

  • Fresh or frozen tissue samples

  • Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[9]

  • Protease inhibitor cocktail[10]

  • Potter-Elvehjem homogenizer with a Teflon pestle or a tissue lyser with stainless steel beads[9][11]

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen or fresh tissue sample. A typical starting amount is 100 mg.[9][11]

  • Place the tissue in a pre-chilled 2 mL microcentrifuge tube on ice.[11]

  • Add ice-cold homogenization buffer. A common ratio is 900 µL of buffer per 100 mg of tissue.[9]

  • Add a protease inhibitor cocktail to the homogenization buffer immediately before use to prevent protein degradation.[10]

  • Homogenize the tissue on ice.

    • For Potter-Elvehjem homogenizer: Use a variable-speed drill and perform several passes until the tissue is thoroughly disrupted.[9]

    • For TissueLyser: Add a 5-mm stainless steel bead and homogenize at 25 Hz for 0.5-3 minutes, depending on the tissue type.[11]

  • Centrifuge the homogenate at 13,000-16,000 x g for 10 minutes at 4°C.[9][11]

  • Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[9]

  • Store the supernatant on ice for immediate use or at -80°C for long-term storage.[9]

Protein Concentration Determination

Objective: To determine the total protein concentration of the tissue homogenate for normalization of enzyme activity.

Materials:

  • Tissue homogenate supernatant

  • BCA Protein Assay Kit or Bradford Assay Kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the chosen protein assay kit (e.g., BCA or Bradford).

  • Prepare a standard curve using the provided protein standard (e.g., Bovine Serum Albumin - BSA).

  • Dilute the tissue homogenate supernatant to fall within the linear range of the standard curve.

  • Perform the assay in a 96-well plate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the protein concentration of the samples based on the standard curve.

High-Performance Liquid Chromatography (HPLC)-Based ACE Activity Assay

Objective: To quantify ACE activity by measuring the conversion of a synthetic substrate (Hippuryl-Histidyl-Leucine, HHL) to Hippuric Acid (HA).[5][12]

Materials:

  • Tissue homogenate supernatant

  • HHL substrate solution (5 mM in 100 mM borate buffer, pH 8.3, with 300 mM NaCl)[13]

  • ACE (for standard curve and positive control)

  • 1 M HCl (to stop the reaction)

  • Reverse-phase HPLC system with a C18 column

  • Mobile phase (e.g., 70% 0.05% TFA and 0.05% triethylamine in water, pH 2.9–3.3, and 30% acetonitrile)[13]

  • UV detector set at 228 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 40 µL of 100 mM borate buffer (pH 8.3)

    • 10 µL of tissue homogenate supernatant (or ACE standard/control)

    • 10 µL of 5 mM HHL substrate solution[13]

  • Incubate the reaction mixture at 37°C for 30 minutes.[13]

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.[13]

  • Centrifuge the mixture to pellet any precipitate.

  • HPLC Analysis:

    • Inject a suitable volume of the supernatant onto the HPLC column.

    • Elute the components using an isocratic flow of the mobile phase.

    • Detect the separated HA and unreacted HHL at 228 nm.

  • Quantification:

    • Create a standard curve by injecting known concentrations of HA.

    • Determine the concentration of HA produced in the samples by comparing their peak areas to the standard curve.

    • Calculate ACE activity, typically expressed as nmol of HA produced per minute per mg of protein.

Fluorometric ACE Activity Assay

Objective: To measure ACE activity using a quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[1][8]

Materials:

  • Tissue homogenate supernatant

  • Fluorogenic ACE substrate solution

  • Assay buffer

  • ACE inhibitor (e.g., captopril or lisinopril) for negative control

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~420 nm)[7]

Procedure:

  • Plate Setup:

    • Sample wells: Add 40 µL of appropriately diluted tissue homogenate supernatant.

    • Control wells (no inhibitor): Add 40 µL of ACE standard.

    • Blank wells (no enzyme): Add 40 µL of assay buffer.

    • Inhibitor control wells: Add 40 µL of tissue homogenate supernatant pre-incubated with an ACE inhibitor.

  • Add assay buffer to all wells to a final volume of 80 µL.

  • Initiate Reaction: Add 160 µL of the fluorogenic substrate solution to all wells.[7]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min) for each well.

    • Subtract the rate of the blank wells from the sample and control wells.

    • Determine ACE activity from a standard curve generated with a known amount of the fluorescent product or a purified ACE enzyme.

    • Express ACE activity as units per mg of protein.

In Vitro Autoradiography for ACE Inhibition

Objective: To visualize and quantify the distribution and inhibition of ACE in tissue sections using a radiolabeled ACE inhibitor.

Materials:

  • Fresh frozen tissue sections (10-20 µm thick) mounted on glass slides

  • Radioligand (e.g., 125I-labeled ACE inhibitor)

  • Incubation buffer

  • Washing buffer

  • Autoradiography film or phosphor imaging screen

  • Image analysis software

Procedure:

  • Tissue Section Preparation:

    • Cut thin sections of the frozen tissue using a cryostat.

    • Thaw-mount the sections onto gelatin-coated slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.

  • Incubation:

    • Incubate the slides with the radioligand in the incubation buffer.

    • For determining non-specific binding, incubate adjacent sections in the presence of an excess of a non-radiolabeled ACE inhibitor.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying: Dry the slides quickly with a stream of cold air.

  • Exposure: Expose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

  • Image Analysis:

    • Develop the film or scan the imaging screen.

    • Quantify the optical density of the autoradiograms using a computerized image analysis system.

    • Compare the signal intensity in tissues from this compound-treated animals to that of control animals to determine the percentage of ACE inhibition.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Omapatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Omapatrilat_ACE This compound Omapatrilat_ACE->ACE Inhibits Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments B2_Receptor B2 Receptor Bradykinin->B2_Receptor Vasodilation Vasodilation Natriuresis B2_Receptor->Vasodilation Kallikrein Kallikrein Kallikrein->Kininogen ACE_BK ACE ACE_BK->Bradykinin NEP_BK NEP NEP_BK->Bradykinin Omapatrilat_NEP This compound Omapatrilat_NEP->ACE_BK Inhibits Omapatrilat_NEP->NEP_BK Inhibits

Caption: Dual inhibitory action of this compound on RAAS and Bradykinin pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing tissue ACE inhibition.

Experimental_Workflow Start Start: Tissue Sample (Control vs. This compound-Treated) Homogenization 1. Tissue Homogenization Start->Homogenization Autoradiography In Vitro Autoradiography (on tissue sections) Start->Autoradiography Centrifugation 2. Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Protein Extract) Centrifugation->Supernatant Protein_Assay 3. Protein Concentration Determination (e.g., BCA) Supernatant->Protein_Assay ACE_Assay 4. ACE Activity Assay Supernatant->ACE_Assay Data_Analysis 5. Data Analysis and Calculation of % Inhibition Protein_Assay->Data_Analysis HPLC HPLC-Based Assay ACE_Assay->HPLC Fluorometric Fluorometric Assay ACE_Assay->Fluorometric HPLC->Data_Analysis Fluorometric->Data_Analysis Autoradiography->Data_Analysis End End: Quantified Tissue-Specific ACE Inhibition Data_Analysis->End

Caption: Workflow for assessing tissue ACE inhibition after this compound treatment.

Logical Relationship of this compound's Dual Inhibition

This diagram illustrates the logical relationship between this compound's dual inhibition and its ultimate physiological effects.

Caption: Logical flow of this compound's dual inhibition to its physiological effect.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Omapatrilat-Induced Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the mechanisms of omapatrilat-induced angioedema. It provides troubleshooting guidance and detailed protocols in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are not observing a significant increase in bradykinin levels in our in vitro assay after this compound application. What could be the issue?

A1: Several factors could contribute to this. First, ensure your in vitro system contains the key enzymes, angiotensin-converting enzyme (ACE) and neprilysin (NEP), as this compound's primary mechanism involves the dual inhibition of these enzymes.[1][2][3] The absence or low activity of either enzyme in your cell line or tissue preparation will diminish the effect of this compound on bradykinin accumulation. Second, verify the concentration of this compound used. While a potent inhibitor, the dose-response relationship should be established for your specific experimental setup. Finally, consider the substrate availability. Ensure that the precursor to bradykinin, high-molecular-weight kininogen (HMWK), and the activating enzyme, kallikrein, are present and active in your system.[4]

Q2: Our animal model is not developing angioedema despite administering a high dose of this compound. Why might this be the case?

A2: Species-specific differences in the expression and activity of ACE, NEP, and other bradykinin-degrading enzymes can influence the response to this compound. Some animal models may be less sensitive to the effects of bradykinin accumulation. Consider using a model known to be susceptible to bradykinin-mediated effects. Additionally, the genetic background of the animals can play a role; genetic variations in enzymes involved in bradykinin metabolism have been linked to an increased risk of angioedema.[5][6] It is also crucial to have a robust method for detecting subtle angioedema, such as measuring changes in paw volume or using imaging techniques.

Q3: We are seeing conflicting results in our experiments measuring vascular permeability. How can we improve the consistency of our data?

A3: Inconsistent results in vascular permeability assays can arise from several sources. Standardize the administration of this compound and any inflammatory stimuli. The timing of measurements is critical, as the peak effect on vascular permeability may be transient. Employing a quantitative method, such as the Evans blue dye extravasation assay, can provide more reliable data than subjective scoring. Ensure that control groups, including vehicle-treated and ACE inhibitor-treated (e.g., enalapril) groups, are included in every experiment to provide a baseline and a comparator for the dual inhibition effect of this compound.[7][8]

Q4: How can we differentiate the effects of ACE inhibition versus NEP inhibition in our this compound experiments?

A4: To dissect the individual contributions of ACE and NEP inhibition, you can use selective inhibitors as controls. For example, run parallel experiments with an ACE-selective inhibitor (e.g., lisinopril, enalapril) and a NEP-selective inhibitor.[9][10] By comparing the results of these selective inhibitors to the dual inhibition by this compound, you can attribute specific effects to the inhibition of each enzyme. This approach is crucial for understanding the synergistic action of this compound in elevating bradykinin levels.[7][11]

Quantitative Data Summary

The following table summarizes the incidence of angioedema observed in key clinical trials of this compound.

Clinical TrialTreatment GroupNumber of PatientsIncidence of AngioedemaPopulation NotesCitation(s)
OCTAVE This compound~12,6002.17%Hypertensive patients[7][8][12]
Enalapril~12,7000.68%Hypertensive patients[7][8][12]
This compound-5.54%Black hypertensive patients[10][12]
Enalapril-1.62%Black hypertensive patients[10]
OVERTURE This compound2,8860.8%Patients with heart failure[7][13]
Enalapril2,8840.5%Patients with heart failure[7][13]

Experimental Protocols

Measurement of Bradykinin Levels in Plasma (ELISA)
  • Sample Collection: Collect blood samples from experimental animals into tubes containing aprotinin and EDTA to prevent proteolysis and coagulation.

  • Plasma Preparation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available bradykinin ELISA kit.

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate and wash again.

    • Add the substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate bradykinin concentrations based on the standard curve.

Evans Blue Dye Extravasation Assay for Vascular Permeability
  • Animal Preparation: Anesthetize the experimental animal (e.g., rat, mouse).

  • Dye Injection: Inject Evans blue dye (e.g., 20 mg/kg) intravenously.

  • This compound Administration: Administer this compound or control substances (vehicle, ACE inhibitor) via the desired route (e.g., oral gavage, intravenous).

  • Incubation Period: Allow for a specific incubation period (e.g., 30-60 minutes) for the drug to take effect and for dye extravasation to occur.

  • Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye.

  • Dye Extraction: Dissect the tissues of interest (e.g., paw, trachea, intestine), weigh them, and incubate in formamide at 60°C for 24 hours to extract the extravasated dye.

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm.

  • Data Analysis: Quantify the amount of extravasated dye per gram of tissue and compare between treatment groups.

Visualizations

Omapatrilat_Angioedema_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NEP Neprilysin (NEP) This compound->NEP Inhibits Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Degrades NEP->Inactive_Metabolites Degrades Angioedema Angioedema Bradykinin->Angioedema Leads to Bradykinin->Inactive_Metabolites Degradation

Caption: Signaling pathway of this compound-induced angioedema.

Experimental_Workflow start Start: Hypothesis Formulation model_selection Animal Model Selection start->model_selection treatment_groups Define Treatment Groups (Vehicle, this compound, ACEi, NEPi) model_selection->treatment_groups drug_admin Drug Administration treatment_groups->drug_admin data_collection Data Collection drug_admin->data_collection bradykinin_assay Bradykinin Measurement (ELISA) data_collection->bradykinin_assay permeability_assay Vascular Permeability Assay (Evans Blue) data_collection->permeability_assay data_analysis Data Analysis & Interpretation bradykinin_assay->data_analysis permeability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effects.

References

Technical Support Center: Vasopeptidase Inhibitors and Angioedema Risk Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on strategies to mitigate the risk of angioedema associated with vasopeptidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind vasopeptidase inhibitor-induced angioedema?

A1: The primary cause of angioedema associated with vasopeptidase inhibitors is the accumulation of bradykinin.[1][2] These drugs inhibit two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[3] ACE is the primary enzyme responsible for breaking down bradykinin, a potent vasodilator that increases vascular permeability.[4][5] NEP also contributes to bradykinin degradation.[4][5] By inhibiting both enzymes, vasopeptidase inhibitors like omapatrilat lead to a significant increase in bradykinin levels, which can cause the swelling characteristic of angioedema.[6][7]

Q2: How does the angioedema risk of vasopeptidase inhibitors compare to ACE inhibitors alone?

A2: Clinical trials have shown that vasopeptidase inhibitors are associated with a higher risk of angioedema compared to ACE inhibitors alone. For instance, the OCTAVE trial demonstrated that this compound had a threefold higher incidence of angioedema compared to enalapril (2.17% vs 0.68%).[8] The risk was even more pronounced in certain patient populations, such as Black patients and smokers.[9] In the OVERTURE trial, which involved patients with heart failure, the incidence of angioedema was also higher with this compound than with enalapril (0.8% vs 0.5%).[8]

Q3: What is the lead strategy to mitigate angioedema risk with this drug class?

A3: The leading strategy has been the development of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), such as sacubitril/valsartan.[10] This approach combines a neprilysin inhibitor (sacubitril) with an angiotensin II receptor blocker (ARB) (valsartan) instead of an ACE inhibitor.[10] By blocking the AT1 receptor, the renin-angiotensin-aldosterone system (RAAS) is still inhibited, but without the direct inhibition of ACE. This allows for ACE to continue breaking down bradykinin, thereby reducing the risk of its accumulation and subsequent angioedema.[4]

Q4: Does substance P play a role in vasopeptidase inhibitor-induced angioedema?

A4: Yes, substance P is also implicated in the pathogenesis of angioedema.[4] Like bradykinin, substance P is a substrate for both ACE and NEP.[4][5] Its accumulation can also contribute to increased vascular permeability and edema. The dual inhibition of these enzymes by vasopeptidase inhibitors can therefore potentiate the effects of both bradykinin and substance P.

Troubleshooting Guides

Troubleshooting Issues in Bradykinin Measurement

IssuePotential CauseRecommended Solution
Low or undetectable bradykinin levels Rapid degradation of bradykinin in the sample due to its short half-life.Collect blood in chilled tubes containing a cocktail of protease inhibitors. Process samples on ice and freeze at -80°C as quickly as possible.
High variability in results Inconsistent sample handling and processing.Standardize the blood collection and processing protocol. Ensure all samples are treated identically from collection to analysis.
Matrix effects interfering with the assay Components in plasma or serum interfering with antibody binding in the ELISA.Perform spike and recovery experiments and create a dilution series to determine the optimal sample dilution that minimizes matrix effects.

Troubleshooting ACE and Neprilysin Activity Assays

IssuePotential CauseRecommended Solution
High background fluorescence in fluorometric assays Autofluorescence from the sample matrix (e.g., urine).Dilute the sample to reduce the concentration of interfering substances. Run a sample blank (sample without substrate) to subtract background fluorescence.[11]
Low enzyme activity Improper sample storage or repeated freeze-thaw cycles.Store samples at -80°C in single-use aliquots to avoid degradation of the enzyme.
Inhibition of enzyme activity by assay components Presence of EDTA or other chelating agents in the sample collection tubes can inhibit zinc-dependent metalloproteinases like ACE and NEP.Use appropriate collection tubes without interfering substances. If necessary, samples can be dialyzed against an appropriate buffer.
Inconsistent results between replicates Inaccurate pipetting or improper mixing of reagents.Use calibrated pipettes and ensure thorough mixing of all assay components.

Quantitative Data

Table 1: Incidence of Angioedema in Key Clinical Trials

TrialDrugComparatorPatient PopulationIncidence of Angioedema (Drug)Incidence of Angioedema (Comparator)Reference
OCTAVE This compoundEnalaprilHypertension2.17%0.68%[6][8]
OVERTURE This compoundEnalaprilHeart Failure0.8%0.5%[7][8]
PARADIGM-HF Sacubitril/ValsartanEnalaprilHeart Failure0.5%0.2%[4][5]

Table 2: IC50 Values of Selected Vasopeptidase Inhibitors

CompoundACE Inhibition IC50 (nM)NEP Inhibition IC50 (nM)Reference
This compound9.48.3[2]
Gemopatrilat1.81.1[2]
Sampatrilat1.28[2]

Experimental Protocols

Protocol 1: Measurement of Bradykinin Levels in Plasma by ELISA

  • Sample Collection and Preparation:

    • Collect whole blood into chilled tubes containing EDTA and a protease inhibitor cocktail.

    • Immediately place the tubes on ice.

    • Centrifuge at 1,600 x g for 15 minutes at 4°C.

    • Aliquot the plasma into pre-chilled tubes and store at -80°C until analysis.

  • ELISA Procedure (Competitive Assay):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of biotinylated bradykinin to each well.

    • Add a specific anti-bradykinin antibody to each well.

    • Incubate the plate to allow for competitive binding between the sample/standard bradykinin and the biotinylated bradykinin for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated bradykinin captured by the antibody.

    • Wash the plate again.

    • Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of bradykinin in the sample.

Protocol 2: Fluorometric Assay for Angiotensin-Converting Enzyme (ACE) Activity

  • Reagent Preparation:

    • Prepare the ACE assay buffer, a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline), and a positive control (purified ACE) as per the assay kit's manual.

  • Assay Procedure:

    • Add samples (e.g., serum, plasma, tissue homogenates) to the wells of a black microplate.

    • For each sample, prepare a corresponding blank well containing the sample but no substrate.

    • Add the ACE assay buffer to all wells.

    • Initiate the reaction by adding the fluorogenic substrate to all wells except the blanks.

    • Immediately measure the fluorescence in kinetic mode at an excitation of ~320 nm and an emission of ~420 nm.

    • The rate of increase in fluorescence is proportional to the ACE activity in the sample.

    • Calculate the ACE activity based on a standard curve generated with a known concentration of a fluorescent standard.

Protocol 3: Fluorometric Assay for Neprilysin (NEP) Activity

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in a buffer containing protease inhibitors (excluding those that inhibit NEP).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Assay Procedure:

    • Add samples to the wells of a microplate.

    • Include a positive control (recombinant NEP) and a sample background control (sample without substrate).

    • Prepare a reaction mix containing a specific fluorogenic NEP substrate.

    • Add the reaction mix to the wells to start the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

    • The NEP activity is proportional to the rate of fluorescence increase and can be quantified using a standard curve.

Visualizations

Caption: Mechanism of vasopeptidase inhibitor-induced angioedema.

ARNI_Mitigation_Strategy cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) cluster_Inhibitors Pharmacological Intervention (ARNI) AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release AT1R->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Angioedema_Risk Reduced Angioedema Risk Bradykinin->Angioedema_Risk ACE_KKS ACE ACE_KKS->Bradykinin Bradykinin Degradation (Preserved) NEP Neprilysin (NEP) ARNI ARNI (Sacubitril/Valsartan) ARB ARB (Valsartan) NEPi NEP Inhibitor (Sacubitril) ARB->AT1R NEPi->NEP

Caption: Angioedema risk mitigation with Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).

Experimental_Workflow start Start: Compound Library in_vitro_screening In Vitro Enzyme Assays (ACE and NEP Inhibition - IC50) start->in_vitro_screening hit_selection Hit Selection (Potent Dual Inhibitors) in_vitro_screening->hit_selection hit_selection->in_vitro_screening Re-screen or Modify bradykinin_assay Cell-Based Bradykinin Degradation Assay hit_selection->bradykinin_assay Potent Inhibitors lead_selection Lead Candidate Selection bradykinin_assay->lead_selection lead_selection->bradykinin_assay Re-evaluate preclinical_model Preclinical Angioedema Model (e.g., Rodent Paw Edema) lead_selection->preclinical_model Leads with low Bradykinin Accumulation safety_assessment Safety Assessment (Evaluate Swelling Response) preclinical_model->safety_assessment safety_assessment->preclinical_model Re-test or Reformulate clinical_candidate Clinical Candidate Selection safety_assessment->clinical_candidate Safe Candidate

References

Optimizing Omapatrilat dosage to minimize adverse effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with omapatrilat in vivo. The information is designed to help optimize dosage and minimize adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3][4] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while NEP is involved in the breakdown of several vasoactive peptides, including natriuretic peptides and bradykinin.[1][3][5] By inhibiting both enzymes, this compound leads to decreased angiotensin II levels and increased levels of vasodilatory peptides, resulting in significant blood pressure reduction.[1][4]

Q2: What is the most significant adverse effect associated with this compound, and what is the underlying mechanism?

The most significant adverse effect of this compound is angioedema, a localized swelling of the skin, mucous membranes, or internal organs.[3][5][6] The dual inhibition of ACE and NEP, the two primary enzymes responsible for bradykinin degradation, leads to an accumulation of bradykinin.[3][5] Elevated bradykinin levels increase vascular permeability, leading to the fluid leakage and swelling characteristic of angioedema.[5]

Q3: How does the incidence of this compound-induced angioedema compare to that of ACE inhibitors alone?

Clinical trials have shown that this compound is associated with a significantly higher incidence of angioedema compared to ACE inhibitors like enalapril. The this compound Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial reported that angioedema occurred in 2.17% of patients treated with this compound, compared to 0.68% of those treated with enalapril.[7][8]

Q4: Are there specific patient populations at higher risk for this compound-induced angioedema?

Yes, clinical data from the OCTAVE trial identified Black patients and smokers as being at a significantly higher risk of developing angioedema when treated with this compound.[7] In Black patients, the incidence of angioedema with this compound was 5.54%, compared to 1.62% with enalapril.[9] Smokers also showed an increased risk.[7]

Q5: What are the common starting doses of this compound used in clinical trials, and did dose tapering affect the incidence of angioedema?

In the OCTAVE trial, the starting dose of this compound was 10 mg, which could be titrated up to 80 mg.[3] It was observed that starting with a 10 mg dose might be associated with a lower incidence of angioedema compared to higher starting doses of 20 mg.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpectedly high incidence of angioedema in animal models. 1. High starting dose: Animal models may be more sensitive to the bradykinin-potentiating effects of this compound. 2. Animal strain susceptibility: Certain genetic backgrounds may be more prone to bradykinin-mediated inflammation.1. Dose titration: Begin with a lower starting dose (e.g., 5-10 mg/kg in rats) and gradually titrate upwards. 2. Strain selection: If possible, use strains known to have a more stable response to vasoactive agents. 3. Monitor for early signs: Closely observe animals for any signs of swelling, particularly around the head and neck, or respiratory distress.
Difficulty in quantifying angioedema in animal models. Lack of a standardized model: There is no universally established animal model for this compound-induced angioedema. Visual assessment can be subjective.1. Vascular permeability assay: Utilize Evans blue dye extravasation to quantify plasma leakage into tissues as an objective measure of edema. 2. Histological analysis: Perform histological examination of affected tissues to assess for edema, vasodilation, and inflammatory cell infiltration. 3. Plethysmometry: For limb swelling, a plethysmometer can provide quantitative measurements of volume changes.
Inconsistent blood pressure-lowering effects. 1. Pharmacokinetic variability: Differences in absorption and metabolism between individual animals. 2. Dietary salt intake: The antihypertensive effect of this compound can be influenced by salt intake.1. Acclimatization and baseline measurements: Ensure a stable baseline blood pressure before drug administration. 2. Controlled diet: Maintain animals on a standardized diet with controlled sodium content. 3. Vehicle control: Always include a vehicle-treated control group to account for procedural effects on blood pressure.
Elevated plasma bradykinin levels without visible angioedema. Compensatory mechanisms: The animal model may have efficient compensatory mechanisms to counteract the effects of elevated bradykinin.1. Functional assessments: In addition to measuring bradykinin levels, assess functional parameters like vascular permeability or airway resistance. 2. Challenge studies: Consider a mild inflammatory challenge to unmask the pro-edematous effects of this compound.

Data Presentation

Table 1: Incidence of Angioedema in the OCTAVE Clinical Trial

Treatment Group Overall Incidence of Angioedema Incidence in Black Patients Incidence in Smokers
This compound2.17%5.54%3.93%
Enalapril0.68%1.62%0.81%

Data from the this compound Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial.[7][9]

Table 2: this compound Dosage in Preclinical Studies (Spontaneously Hypertensive Rats - SHRs)

Study Focus Animal Model Dosage Range Key Findings
Antihypertensive and Antihypertrophic EffectsSpontaneously Hypertensive Rats (SHRs)10 - 40 mg/kg/day (oral)Dose-dependent reduction in blood pressure and left ventricular hypertrophy.[2]
Cardiovascular ActionsSpontaneously Hypertensive Rats (SHRs)Not specified, daily gavage for 56 daysSignificant decrease in systolic and mean blood pressure compared to fosinopril.[1]
Effects on Blood Pressure and Resistance ArteriesStroke-Prone Spontaneously Hypertensive Rats (SHRSP)40 mg/kg/day (oral) for 10 weeksSignificant reduction in systolic blood pressure and improvement in endothelial function.[4]
Renal EffectsSpontaneously Hypertensive Rats (SHRs)40 mg/kg/day (in drinking water) for 15 daysNormalization of blood pressure without adversely affecting the renal ability to eliminate a sodium load.[10]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Blood Pressure Measurement:

    • Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days before the start of the study to minimize stress-induced fluctuations.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

  • Drug Administration:

    • Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) daily.

    • Administer this compound orally via gavage at the desired dose (e.g., 10, 20, or 40 mg/kg). A vehicle control group should receive the vehicle only.

  • Data Collection:

    • Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.

    • For chronic studies, administer the drug daily for the desired duration (e.g., 4-8 weeks) and measure blood pressure at regular intervals (e.g., weekly).

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal.

    • Compare the mean change in SBP between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of this compound-Induced Vascular Permeability (Evans Blue Extravasation Assay)

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Drug Pre-treatment:

    • Administer this compound (e.g., 10-40 mg/kg) or vehicle intraperitoneally or orally.

  • Induction of Vascular Permeability:

    • After a specified pre-treatment time (e.g., 30-60 minutes), intravenously inject Evans blue dye (e.g., 20 mg/kg in sterile saline).

  • Tissue Collection and Dye Extraction:

    • After a circulation period (e.g., 30 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.

    • Dissect tissues of interest (e.g., skin from the paw or back, trachea).

    • Weigh the tissue samples and incubate them in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

  • Quantification:

    • Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the amount of Evans blue dye per gram of tissue by comparing the absorbance to a standard curve of known Evans blue concentrations.

  • Data Analysis:

    • Compare the mean Evans blue extravasation in the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualizations

Omapatrilat_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments_ACE Inactive Fragments ACE->Inactive_Fragments_ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Bradykinin->ACE NEP Neprilysin (NEP) Bradykinin->NEP Vasodilation Vasodilation Bradykinin->Vasodilation Angioedema Angioedema Bradykinin->Angioedema Inactive_Fragments_NEP Inactive Fragments NEP->Inactive_Fragments_NEP This compound This compound This compound->ACE This compound->NEP

Caption: this compound's dual inhibition of ACE and NEP.

Experimental_Workflow_Vascular_Permeability Start Start Animal_Acclimatization Animal Acclimatization (Wistar/Sprague-Dawley Rats) Start->Animal_Acclimatization Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimatization->Drug_Administration Evans_Blue_Injection Intravenous Injection of Evans Blue Dye Drug_Administration->Evans_Blue_Injection Circulation Dye Circulation Evans_Blue_Injection->Circulation Euthanasia_Perfusion Euthanasia and Saline Perfusion Circulation->Euthanasia_Perfusion Tissue_Dissection Tissue Dissection (e.g., Skin, Trachea) Euthanasia_Perfusion->Tissue_Dissection Dye_Extraction Dye Extraction (Formamide Incubation) Tissue_Dissection->Dye_Extraction Quantification Spectrophotometry (620 nm) and Quantification Dye_Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing vascular permeability.

Troubleshooting_Logic_Angioedema Start High Incidence of Angioedema Observed Check_Dose Is the starting dose high? Start->Check_Dose Reduce_Dose Action: Reduce starting dose and titrate upwards. Check_Dose->Reduce_Dose Yes Check_Strain Is the animal strain known for sensitivity? Check_Dose->Check_Strain No Monitor_Closely Action: Implement closer monitoring for early signs. Reduce_Dose->Monitor_Closely Consider_Strain Action: Consider using a different, more robust strain. Check_Strain->Consider_Strain Yes Check_Strain->Monitor_Closely No Consider_Strain->Monitor_Closely End Optimized Protocol Monitor_Closely->End

Caption: Troubleshooting logic for unexpected angioedema.

References

Omapatrilat Technical Support Center: Bradykinin Levels & Vascular Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the effects of omapatrilat on bradykinin levels and vascular permeability. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] ACE is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II, while NEP is involved in the degradation of several vasoactive peptides, including natriuretic peptides and bradykinin.[1][2][4] By inhibiting both enzymes, this compound leads to decreased angiotensin II levels and increased levels of vasodilatory peptides, resulting in blood pressure reduction.[4][5]

Q2: How does this compound administration impact bradykinin levels?

A2: this compound significantly increases bradykinin levels by inhibiting its two primary degradation pathways.[1][6] ACE and NEP are both major enzymes responsible for breaking down bradykinin.[1][7] Dual inhibition by this compound results in a more substantial and prolonged elevation of bradykinin compared to selective ACE inhibitors alone.[7][8][9]

Q3: What is the direct consequence of elevated bradykinin levels on vascular permeability?

A3: Elevated bradykinin levels are strongly associated with increased vascular permeability.[9][10] Bradykinin binds to B2 receptors on endothelial cells, triggering a signaling cascade that leads to vasodilation and the opening of inter-endothelial junctions. This results in the leakage of fluid and plasma proteins from the blood vessels into the surrounding tissues, a condition known as angioedema.[6][9][10]

Q4: Why was this compound's clinical development halted?

A4: Despite its efficacy in lowering blood pressure, the clinical development of this compound was discontinued due to a significantly higher incidence of angioedema compared to ACE inhibitors.[9][11][12][13] This adverse effect is attributed to the potentiation of bradykinin accumulation through the dual inhibition of ACE and NEP.[6][12]

Troubleshooting Experimental Assays

Q1: My in vivo vascular permeability assay (e.g., Miles assay) with this compound shows high variability between subjects. What could be the cause?

A1: High variability in in vivo permeability assays can stem from several factors:

  • Anesthetic Choice: Different anesthetics can have varying effects on hemodynamics and vascular tone. Ensure consistent use of the same anesthetic at a standardized dose and depth of anesthesia across all experimental animals.

  • Injection Technique: The volume and rate of Evans Blue dye injection can influence initial plasma concentrations and distribution. Standardize the injection protocol and ensure it is performed consistently, for instance, via the tail vein.

  • Tissue Harvesting and Extraction: Incomplete perfusion to clear intravascular dye or inconsistent tissue homogenization and formamide extraction can lead to variable results.[14] Implement a standardized perfusion protocol and ensure complete tissue processing.

  • Underlying Inflammatory State: Any pre-existing inflammation in the animals can affect baseline vascular permeability. Ensure animals are healthy and housed in a controlled environment.

Q2: I am not observing the expected increase in bradykinin levels in my plasma samples after this compound treatment. What are the potential issues?

A2: Measuring bradykinin accurately is challenging due to its very short half-life (less than 30 seconds) in plasma.[15][16]

  • Sample Collection and Handling: Blood samples must be collected into tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation of bradykinin.[17] The final collection cocktail should ideally include inhibitors for carboxypeptidase N, prolyl carboxypeptidase, ACE, and aminopeptidase P. Some protocols even suggest the inclusion of this compound in the collection tube.[17]

  • Processing Temperature: Samples should be processed at 4°C to minimize enzymatic activity that degrades bradykinin.[17]

  • Assay Sensitivity: Ensure your assay, whether it's an ELISA, RIA, or LC-MS/MS, has sufficient sensitivity to detect the expected picomolar concentrations of bradykinin.[18] LC-MS/MS is often preferred for its high specificity and sensitivity.[15][19]

Q3: My in vitro transwell permeability assay with endothelial cells shows a weak or inconsistent response to this compound. What should I check?

A3: In vitro assays require careful control of cell culture conditions:

  • Cell Monolayer Confluence: The endothelial cell monolayer must be fully confluent to establish a tight barrier.[14] Verify confluence using microscopy or by measuring transendothelial electrical resistance (TEER).

  • Cell Type: Different endothelial cell types (e.g., HUVECs, lung microvascular endothelial cells) may respond differently to bradykinin. Ensure the cell type is appropriate for your research question.

  • This compound Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time to achieve maximal inhibition of ACE and NEP activity in your specific cell culture system.

  • Bradykinin Source: this compound itself does not generate bradykinin. The observed effect on permeability is due to the inhibition of the degradation of endogenously produced or exogenously added bradykinin. Ensure your experimental design accounts for a source of bradykinin.

Quantitative Data Summary

Table 1: Effect of this compound on Bradykinin Degradation

ParameterControlACE Inhibitor (Enalaprilat/Ramiprilat)This compoundReference
Bradykinin Degradation Rate (1/min per gram) in rat hearts4.56 ± 0.392.57 ± 0.191.14 ± 0.35[8]
Bradykinin Half-life (seconds) in normal human heart membranes199 ± 60297 ± 104478 ± 210[7]
Bradykinin Half-life (seconds) in plasma34~408 (with enalaprilat)-[20][21]

Table 2: Impact of this compound on Vascular Permeability and Angioedema

ParameterVehicle/ControlACE Inhibitor (Enalapril)This compoundReference
Capillary Filtration Coefficient (CFC) Increase in cat skeletal muscleNo effectNo effect+22%[10]
Osmotic Reflection Coefficient for Albumin Decrease in cat skeletal muscleNo effectNo effect-17%[10]
Incidence of Angioedema (OCTAVE Trial)-0.68% - 0.86%2.17%[6][22]
Incidence of Angioedema in Black patients (OCTAVE Trial)--5.54% (three-fold increase)[9][13]

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability (Miles Assay)

This protocol is adapted from established methods for assessing vascular permeability in vivo.[14][23][24]

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using a consistent anesthetic regimen.

  • Dye Injection: Intravenously inject a sterile solution of Evans Blue dye (e.g., 0.5% in PBS) into the lateral tail vein.[14] The dye binds to serum albumin.

  • This compound Administration: Administer this compound or the vehicle control at the desired dose and route.

  • Circulation Time: Allow the dye and drug to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Perfuse the animal with PBS containing a vasodilator (e.g., sodium nitroprusside) to remove intravascular dye.

  • Tissue Harvesting: Dissect the tissues of interest (e.g., skin, trachea, intestine).

  • Dye Extraction: Weigh the tissue samples and incubate them in formamide at a controlled temperature (e.g., 55-60°C) for 24-48 hours to extract the extravasated Evans Blue dye.[14]

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[14] Calculate the amount of dye per tissue weight using a standard curve.

Protocol 2: Measurement of Bradykinin in Plasma by LC-MS/MS

This protocol outlines the key steps for accurate bradykinin measurement, a process that is highly susceptible to pre-analytical errors.[15][16][19]

  • Sample Collection: Collect whole blood directly into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, and inhibitors of carboxypeptidase N, prolyl carboxypeptidase, ACE, and aminopeptidase P).[17]

  • Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.

  • Protein Precipitation: Precipitate plasma proteins by adding cold ethanol or another suitable organic solvent.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) and load the supernatant. Wash the cartridge to remove interfering substances and then elute the bradykinin.

  • LC-MS/MS Analysis: Inject the eluted sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: Generate a standard curve using known concentrations of bradykinin and calculate the concentration in the samples.

Signaling Pathways and Workflows

Omapatrilat_Mechanism cluster_enzymes cluster_peptides cluster_active_peptides cluster_effects This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NEP Neprilysin (NEP) This compound->NEP Inhibits Angiotensin_II Angiotensin II Inactive_Fragments Inactive Fragments Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Promotes Bradykinin_pre Bradykinin (Inactive Precursors) Bradykinin Bradykinin Bradykinin->Inactive_Fragments Degrades Vasodilation Vasodilation & Increased Permeability Bradykinin->Vasodilation Promotes

Caption: this compound's dual inhibition of ACE and NEP.

Vascular_Permeability_Workflow start Start: Anesthetized Animal injection Inject Evans Blue Dye (IV) start->injection treatment Administer this compound or Vehicle injection->treatment circulation Allow Circulation (30-60 min) treatment->circulation perfusion Perfuse with PBS to clear vessels circulation->perfusion harvest Harvest Tissue of Interest perfusion->harvest extraction Extract Dye with Formamide harvest->extraction quantify Measure Absorbance (620 nm) extraction->quantify end End: Permeability Data quantify->end

Caption: In vivo vascular permeability assay workflow.

Bradykinin_Signaling Bradykinin Bradykinin B2R B2 Receptor (Endothelial Cell) Bradykinin->B2R Binds PLC Phospholipase C (PLC) B2R->PLC Activates Permeability Increased Vascular Permeability B2R->Permeability Leads to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release eNOS eNOS (activated) Ca2_release->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Bradykinin signaling pathway leading to increased vascular permeability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating biomarkers associated with omapatrilat-related adverse events. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is an investigational antihypertensive drug that functions as a vasopeptidase inhibitor.[1][2] It simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[3][4] ACE inhibition blocks the formation of angiotensin II, a potent vasoconstrictor, while NEP inhibition prevents the breakdown of vasodilatory peptides like natriuretic peptides and bradykinin.[5][6][7] This dual action results in vasodilation, natriuresis (sodium excretion), and diuresis, leading to a reduction in blood pressure.[4]

Q2: What is the primary adverse event associated with this compound, and why does it occur? A2: The most significant adverse event associated with this compound is a higher incidence and severity of angioedema compared to ACE inhibitors alone.[8][9][10] Angioedema is the swelling of deep dermal, subcutaneous, or submucosal tissues, often affecting the face, lips, and airways.[8] This adverse effect is attributed to the accumulation of bradykinin.[1] Both ACE and NEP are major enzymes responsible for bradykinin degradation.[11][12] By inhibiting both pathways, this compound leads to a more pronounced increase in bradykinin levels, enhancing its vasodilatory and permeability effects, which can result in angioedema.[1][10]

Q3: Are there known risk factors for developing this compound-induced angioedema? A3: Yes, clinical trials identified specific populations at higher risk. The OCTAVE trial revealed that Black patients had an approximately threefold higher risk of angioedema.[8][13] Smokers were also identified as having a significantly increased risk.[8][13]

Q4: What are the most promising candidate biomarkers for predicting this compound-related angioedema? A4: Based on the mechanism of action, the most promising biomarkers are related to the bradykinin pathway. These include:

  • Basal Bradykinin Levels: Elevated baseline plasma bradykinin could indicate a predisposition.[14]

  • Enzyme Activity/Function: Reduced activity of other bradykinin-degrading enzymes, such as aminopeptidase P (APP), could exacerbate the effects of ACE/NEP inhibition.[11][15]

  • Genetic Variants: Polymorphisms in genes encoding for enzymes in the bradykinin metabolism pathway (e.g., MME for neprilysin, XPNPEP2 for aminopeptidase P) or bradykinin receptors (BDKRB2) could influence susceptibility.[16]

  • Markers of Endothelial Activation: In bradykinin-mediated angioedema, markers such as soluble E-Selectin (sE-Selectin), Tie-2, and VE-Cadherin have been shown to be elevated.[17][18]

Troubleshooting Experimental Guides

Issue 1: High variability in plasma bradykinin measurements.

  • Q: My plasma bradykinin ELISA results are inconsistent across replicates from the same patient sample. What could be the cause?

    • A: Bradykinin has a very short half-life in plasma (around 30 seconds) due to rapid degradation by peptidases.[19][20] Pre-analytical variability is a major challenge. Ensure strict, standardized sample collection and processing protocols. Blood should be collected in tubes containing protease inhibitors and immediately placed on ice. Centrifugation must be performed promptly at a low temperature to separate plasma, which should then be snap-frozen and stored at -80°C until analysis.[20]

  • Q: How can I prevent ex vivo bradykinin generation or degradation in my samples?

    • A: Use collection tubes containing a cocktail of protease inhibitors, including one for ACE (like EDTA) and potentially a serine protease inhibitor. The reaction should be stopped definitively by adding a substance like cold ethanol before proceeding with the assay.[20] Some protocols suggest that measuring more stable bradykinin metabolites might offer a more reliable indication of in vivo bradykinin production.[21]

Issue 2: Neprilysin (NEP) activity assay shows low or no signal.

  • Q: I am not detecting significant NEP activity in my tissue homogenates. Is my enzyme inactive?

    • A: Several factors could be at play. First, ensure your sample preparation is optimal. Homogenization should be performed on ice with a buffer containing protease inhibitors (excluding metalloprotease inhibitors like EDTA/EGTA which would inhibit zinc-dependent NEP).[22][23] Second, verify that your fluorometric substrate is specific for NEP and not being cleaved by other metalloproteinases.[24] Finally, confirm the protein concentration in your lysate; excessive total protein can sometimes suppress enzyme activity in these assays.[22]

  • Q: Can components in my sample buffer interfere with the NEP assay?

    • A: Yes. Neprilysin is a zinc-containing metalloproteinase.[22] Your buffers must be free of chelating agents like EDTA or EGTA, which will inhibit enzyme activity. Always use the assay buffer provided in the commercial kit or one specifically designed for metalloprotease activity assays.

Issue 3: Difficulty interpreting Aminopeptidase P (APP) activity results.

  • Q: I am measuring APP activity as a potential secondary pathway for bradykinin degradation. How do I know my assay is specific?

    • A: APP activity is most accurately measured using a specific substrate, such as Gly-Pro-Hyp, or a quenched fluorescent substrate.[25][26] To confirm specificity, run parallel experiments in the presence of a known APP inhibitor, like apstatin or 2-mercaptoethanol, and demonstrate a significant reduction in signal.[25][27] This ensures the activity you are measuring is not from other peptidases.

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial, which provides the most comprehensive safety data regarding angioedema.

Table 1: Incidence of Angioedema in the OCTAVE Trial

Treatment GroupNumber of PatientsAngioedema Incidence (%)
This compound12,6682.17%
Enalapril12,6340.68%

Data sourced from the OCTAVE trial results.[9]

Table 2: Relative Risk of Angioedema with this compound vs. Enalapril

Event TypeRelative Risk (this compound vs. Enalapril)
All Angioedema Cases3.2
Angioedema Requiring Hospitalization9.5

Data reflects a higher severity of angioedema with this compound.[8]

Table 3: Key Risk Factors for this compound-Induced Angioedema

Risk FactorIncreased Risk Multiplier
Black Race2.96
Current Smoker2.58

Data sourced from analysis of the OCTAVE trial population.[8]

Detailed Experimental Protocols

1. Protocol: Fluorometric Neprilysin (NEP) Activity Assay

  • Principle: This assay measures the cleavage of a specific, quenched fluorogenic substrate by active NEP in a biological sample. Cleavage releases a fluorophore, and the rate of increase in fluorescence is proportional to NEP activity.[24][28]

  • Materials:

    • 96-well white microplate

    • Fluorometric microplate reader (Ex/Em = 330/430 nm or similar, depending on substrate)

    • NEP Assay Buffer (must not contain EDTA/EGTA)

    • Recombinant NEP (for positive control)

    • NEP-specific fluorogenic substrate

    • Tissue/cell homogenates prepared in ice-cold NEP Assay Buffer with non-metalloprotease inhibitors (e.g., PMSF, aprotinin).[23]

  • Procedure:

    • Sample Preparation: Homogenize tissue or cells in ice-cold NEP Assay Buffer containing protease inhibitors. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant (lysate).[23] Determine the protein concentration of the lysate.

    • Reaction Setup: In a 96-well plate, add 5-15 µg of sample lysate to each well. Prepare a "Sample Background Control" for each sample containing the lysate but no substrate. Prepare a positive control using recombinant NEP. Adjust the volume in all wells to 90 µL with NEP Assay Buffer.

    • Substrate Addition: Prepare the NEP substrate solution according to the manufacturer's instructions. Add 10 µL of the substrate solution to the sample and positive control wells. Add 10 µL of NEP Assay Buffer to the background control wells.

    • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence in kinetic mode for 60-120 minutes, taking readings every 1-2 minutes.

    • Calculation: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the background control from the sample rate. Convert the corrected rate to pmol/min/mg of protein using a standard curve generated with the free fluorophore.

2. Protocol: Fluorometric Aminopeptidase P (APP) Activity Assay

  • Principle: This assay utilizes a quenched fluorescent substrate containing a Pro-Pro bond, which is specifically cleaved by APP, releasing a fluorophore.[26]

  • Materials:

    • 96-well black microplate

    • Fluorometric microplate reader (Ex/Em = 320/410 nm or similar)

    • APP Assay Buffer

    • Specific APP quenched fluorescent substrate (e.g., Lys(Dnp)-Pro-Pro-NH-ABz)

    • Apstatin or 2-mercaptoethanol (for inhibitor control)

    • Serum or plasma samples.

  • Procedure:

    • Sample Preparation: Collect serum or plasma. A very small volume (e.g., 10 µL) is typically required.[26]

    • Reaction Setup: Add 10 µL of serum/plasma to wells in triplicate. Prepare inhibitor control wells containing the sample plus a specific APP inhibitor.

    • Substrate Addition: Add the APP substrate to all wells to initiate the reaction.

    • Measurement: Incubate the plate at 37°C. Measure fluorescence at regular intervals or at a fixed endpoint after a set incubation period (e.g., 30 minutes).

    • Calculation: Subtract the fluorescence of blank wells from all readings. Compare the fluorescence in the sample wells to that of the inhibitor control wells to confirm APP-specific activity. Quantify activity using a standard curve of the free fluorophore.

3. Protocol: Plasma Bradykinin Measurement by ELISA

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of intact bradykinin in plasma.[21]

  • Materials:

    • Bradykinin ELISA kit

    • Blood collection tubes containing protease inhibitors (e.g., EDTA and aprotinin)

    • Refrigerated centrifuge

    • Microplate reader for absorbance measurement.

  • Procedure:

    • Sample Collection: Draw blood directly into pre-chilled tubes containing protease inhibitors. Immediately invert gently and place on ice.

    • Plasma Separation: Within 15 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

    • Extraction: Bradykinin is highly unstable. The plasma must be immediately processed according to the kit manufacturer's instructions, which typically involves an extraction step (e.g., with cold ethanol) to stop enzymatic degradation and separate the peptide.[20]

    • ELISA Protocol:

      • Reconstitute all reagents as per the kit manual.

      • Add standards, controls, and extracted samples to the wells of the antibody-coated microplate.

      • Add the bradykinin-HRP conjugate to the wells and incubate. During this time, endogenous bradykinin in the sample competes with the HRP-conjugated bradykinin for antibody binding sites.

      • Wash the plate to remove unbound components.

      • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of bradykinin in the sample.

      • Stop the reaction and read the absorbance on a plate reader.

    • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the bradykinin concentration in the samples.

Visualizations

Omapatrilat_Mechanism cluster_ace cluster_nep This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NEP Neprilysin (NEP) This compound->NEP Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degrades NEP->Inactive_Fragments Degrades Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Bradykinin->ACE Bradykinin->NEP Vasodilation Vasodilation Bradykinin->Vasodilation Angioedema Angioedema Risk Vasodilation->Angioedema Excessive Accumulation Biomarker_Workflow cluster_assays Biomarker Assays start Patient Cohort (this compound-Treated) samples Collect Baseline Samples (Plasma, Serum, DNA) start->samples grouping Group by Outcome: 1. Angioedema (Cases) 2. No Angioedema (Controls) assay_bk Bradykinin Levels (ELISA) grouping->assay_bk assay_enzyme Enzyme Activity (NEP, APP Assays) grouping->assay_enzyme assay_genetic Genetic Analysis (GWAS, Sequencing) grouping->assay_genetic samples->grouping analysis Statistical Analysis (Compare Cases vs. Controls) assay_bk->analysis assay_enzyme->analysis assay_genetic->analysis biomarker Identify Candidate Biomarkers analysis->biomarker validation Validate in Independent Cohort biomarker->validation Logical_Relationships cluster_biomarkers Potential Predisposing Biomarkers This compound This compound Administration Inhibition Dual ACE/NEP Inhibition This compound->Inhibition Accumulation Bradykinin Accumulation Inhibition->Accumulation Genetics Genetic Variants (e.g., in MME, XPNPEP2) Genetics->Accumulation Exacerbates Enzyme_Func Low Basal APP Activity Enzyme_Func->Accumulation Exacerbates BK_Levels High Basal Bradykinin Levels BK_Levels->Accumulation Contributes to Angioedema Increased Risk of Angioedema Accumulation->Angioedema

References

Technical Support Center: Omapatrilat Drug Interactions in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omapatrilat in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as natriuretic peptides and bradykinin.[1][3][4][5]

Q2: In which experimental models has this compound been shown to be effective?

This compound has demonstrated antihypertensive effects in various rodent models of hypertension, including low, normal, and high renin models.[2][6][7] Specifically, it has been shown to lower blood pressure in spontaneously hypertensive rats (SHR), deoxycorticosterone acetate (DOCA)-salt hypertensive rats, and sodium-depleted SHR.[6][7] It has also shown beneficial effects in experimental models of congestive heart failure (CHF), improving cardiac and renal function.[8][9][10]

Q3: What is the most significant adverse effect observed with this compound in both experimental and clinical studies?

The most significant adverse effect associated with this compound is angioedema, a localized swelling of the skin and mucous membranes.[1][5][11] This is attributed to the accumulation of bradykinin due to the dual inhibition of ACE and NEP, both of which are involved in bradykinin degradation.[1] The risk of angioedema was found to be higher with this compound compared to ACE inhibitors alone, particularly in certain patient populations.[5]

Q4: How does the efficacy of this compound compare to a standalone ACE inhibitor in experimental models?

In experimental models of heart failure, the combined inhibition of ACE and NEP by this compound has been shown to produce greater short-term and long-term benefits than ACE inhibition alone.[12] In hypertensive transgenic (mREN-2)27 rats, this compound reduced systolic blood pressure significantly more than the ACE inhibitor fosinopril.[13]

Troubleshooting Guides

Problem 1: Unexpectedly high incidence of angioedema-like symptoms in animal models.

  • Possible Cause: The dual inhibition of ACE and NEP by this compound leads to a significant accumulation of bradykinin, which is a key mediator of angioedema.[1] The specific animal model or strain might be particularly sensitive to elevated bradykinin levels.

  • Troubleshooting Steps:

    • Review Dosing: Ensure the this compound dose is within the reported therapeutic range for the specific animal model. Start with a lower dose and titrate upwards.

    • Consider the Animal Model: Be aware that certain genetic backgrounds may predispose animals to a greater inflammatory response to bradykinin.

    • Concomitant Medications: Avoid co-administration of other drugs that may interfere with bradykinin metabolism.

    • Monitor Biomarkers: If possible, measure plasma bradykinin levels to correlate with the observed symptoms.

Problem 2: Blunted natriuretic or diuretic response in experimental heart failure models.

  • Possible Cause: In some stages of congestive heart failure, there can be a diminished responsiveness to natriuretic peptides.[8]

  • Troubleshooting Steps:

    • Characterize the Heart Failure Model: Determine the stage of heart failure in your experimental model. Rats with compensated CHF may show a blunted diuretic and natriuretic response to this compound compared to those with decompensated CHF.[8]

    • Assess Renal Function: Evaluate the baseline renal function of the animals, as impaired renal function can limit the response to natriuretic peptides.

    • Measure Natriuretic Peptide Levels: Confirm that this compound administration is leading to the expected increase in plasma and urinary natriuretic peptide levels.[14][15][16]

Problem 3: Inconsistent blood pressure-lowering effects across different hypertension models.

  • Possible Cause: The antihypertensive effect of this compound can be influenced by the underlying renin-angiotensin system (RAS) status of the experimental model.[7]

  • Troubleshooting Steps:

    • Characterize the Hypertension Model: Understand the renin status of your animal model (low, normal, or high renin). This compound is effective in all three, but the relative contribution of ACE versus NEP inhibition to the overall effect may differ.[7]

    • Control for Sodium Intake: Sodium balance can significantly impact the activity of the RAS. Ensure consistent and controlled sodium content in the animal diet.

    • Pharmacokinetic Assessment: If feasible, perform pharmacokinetic studies to ensure adequate drug exposure in the experimental animals.

Data Presentation

Table 1: Effects of this compound on Blood Pressure in Different Hypertensive Rat Models

Experimental ModelThis compound DoseChange in Mean Arterial Pressure (mmHg)Reference
Sodium-depleted SHR (High Renin)Single DoseFrom 148±5 to 106±3[6]
Spontaneously Hypertensive Rats (Normal Renin)Single DoseFrom 162±4 to 138±3[6]
DOCA-salt Hypertensive Rats (Low Renin)Single DoseFrom 167±4 to 141±5[6]
Spontaneously Hypertensive Rats100 µmol/kg/day (oral) for 11 days133±5 (this compound) vs. 149±2 (Vehicle)[6]
Transgenic (mREN-2)27 Rats10 mg/kg/day110±3[13]
Transgenic (mREN-2)27 Rats40 mg/kg/day91±3[13]

Table 2: Effects of this compound on Renal Function in Rats with Experimental Congestive Heart Failure

CHF ModelThis compound TreatmentChange in Fractional Sodium Excretion (FENa)Reference
Compensated CHF10 mg/kg (bolus injection)Blunted response[8]
Decompensated CHF10 mg/kg (bolus injection)Increased from 0.18±0.15% to 0.82±0.26%[8]
Sham Controls10 mg/kg (bolus injection)Increased from 0.23±0.06% to 0.95±0.34%[8]

Experimental Protocols

Protocol 1: Induction of Experimental Congestive Heart Failure (Aortocaval Fistula Model)

This protocol is based on the methodology described in studies investigating the effects of this compound in rats with congestive heart failure.[8][10]

  • Animal Model: Male Sprague-Dawley rats (or other appropriate strain).

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

    • Carefully dissect the vessels caudal to the renal arteries.

    • Puncture the ventral wall of the aorta with an 18-gauge needle and advance it into the vena cava.

    • Withdraw the needle and apply pressure to the puncture site to achieve hemostasis.

    • Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

  • Confirmation of CHF: The development of CHF can be confirmed by monitoring for signs such as increased heart-to-body weight ratio, sodium retention, and changes in cardiac function parameters.

Protocol 2: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol is a generalized procedure based on studies evaluating the antihypertensive effects of this compound.[6][7]

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR).

  • Blood Pressure Measurement:

    • For conscious, unrestrained measurements, surgically implant radiotelemetry transmitters for continuous blood pressure monitoring.

    • Alternatively, use the tail-cuff method for non-invasive systolic blood pressure measurements. Acclimatize the animals to the procedure to minimize stress-induced blood pressure elevation.

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage at the desired dose and frequency.

    • For acute studies, a single dose is administered. For chronic studies, daily dosing is maintained for the specified duration.

  • Data Collection:

    • Record baseline blood pressure for a period before drug administration.

    • Continuously monitor or measure blood pressure at regular intervals after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in blood pressure from baseline for both the this compound-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments InactiveFragments NatriureticPeptides->InactiveFragments NEP NPR NP Receptors NatriureticPeptides->NPR Vasodilation Vasodilation NPR->Vasodilation This compound This compound This compound->AngiotensinI Inhibits ACE This compound->NatriureticPeptides Inhibits NEP

Caption: this compound's dual inhibition of ACE and NEP.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis AnimalModel Select Animal Model (e.g., SHR, CHF rat) Baseline Baseline Measurements (Blood Pressure, Biomarkers) AnimalModel->Baseline Randomization Randomize into Groups Baseline->Randomization TreatmentGroup Administer this compound Randomization->TreatmentGroup ControlGroup Administer Vehicle/Comparator Randomization->ControlGroup Monitoring Monitor Physiological Parameters (e.g., BP, ECG) TreatmentGroup->Monitoring ControlGroup->Monitoring SampleCollection Collect Biological Samples (Blood, Urine, Tissue) Monitoring->SampleCollection Analysis Biochemical & Histological Analysis SampleCollection->Analysis DataAnalysis Statistical Data Analysis Analysis->DataAnalysis

Caption: General experimental workflow for this compound studies.

References

Addressing solubility issues of Omapatrilat in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during in vitro experiments with Omapatrilat.

Troubleshooting Guide

Issue 1: this compound Precipitation Upon Addition to Aqueous Buffers or Cell Culture Media

Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer (e.g., PBS, cell culture medium). How can I prevent this?

Answer:

This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and effects on cell behavior. However, a slightly higher concentration may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution of this compound directly to the full volume of aqueous buffer. Instead, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer, vortex or mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Aqueous Solution: Warming your buffer or media to 37°C before adding the this compound stock solution can sometimes help improve solubility and prevent immediate precipitation.

  • Increase Agitation: Gently vortex or invert the tube immediately after adding the this compound stock to the aqueous solution to ensure rapid and uniform dispersion.

  • Use of Pluronic F-127: For particularly challenging situations, a non-ionic surfactant like Pluronic F-127 can be used to improve the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 and add it to your aqueous buffer before introducing this compound. Be sure to include a vehicle control with Pluronic F-127 to assess any effects on your experimental system.

Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to solubility?

Answer:

Yes, inconsistent results are often linked to poor solubility and precipitation. Precipitated compound is not bioavailable to the cells, leading to variable effective concentrations.

  • Visual Inspection: Before adding the compound to your cells, carefully inspect the prepared this compound dilution in the cell culture medium for any visible precipitate. Use a microscope if necessary.

  • Sonication: Briefly sonicating the diluted this compound solution in the aqueous buffer before adding it to the cells can help to break down small aggregates and improve dispersion.

  • Reduce Incubation Time: If you suspect the compound is precipitating over time in the incubator, consider reducing the incubation period if your experimental design allows.

  • Serum Concentration: The presence of serum proteins in the cell culture medium can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this might exacerbate solubility issues. Consider if your experiment can be performed with a higher serum concentration. Always maintain consistent serum levels across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is soluble in DMSO at concentrations of ≥ 31 mg/mL (75.88 mM).[1] For long-term storage, it is advisable to prepare concentrated stock solutions in high-quality, anhydrous DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[1]

Q2: What is the aqueous solubility of this compound?

A2: this compound has a low water solubility of 0.0769 mg/mL.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is critical to protect the solutions from light.[1] To ensure the integrity of the compound, it is best to use freshly opened, anhydrous DMSO for stock preparation, as hygroscopic DMSO can negatively impact solubility.[1]

Q4: Can I dissolve this compound directly in PBS or cell culture medium?

A4: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in PBS or cell culture medium. A concentrated stock solution should first be prepared in DMSO.

Q5: What are the key physicochemical properties of this compound?

A5: Key physicochemical properties are summarized in the table below.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource
Molecular Weight408.53 g/mol
logP2.15
pKa (Strongest Acidic)3.77
Water Solubility0.0769 mg/mL
DMSO Solubility≥ 31 mg/mL (75.88 mM)[1]
Ethanol SolubilityData not available
Methanol SolubilityData not available
PBS (pH 7.4) SolubilityLow (likely similar to water)Inferred

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted for a fluorometric assay format.

  • Materials:

    • ACE enzyme (from rabbit lung)

    • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

    • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.4

    • This compound stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

    • Add 20 µL of the diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the wells of the 96-well plate.

    • Add 30 µL of the ACE enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the ACE substrate solution to each well.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

    • Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: In Vitro Neprilysin (NEP) Inhibition Assay

This protocol is adapted for a fluorometric assay format.

  • Materials:

    • Recombinant human NEP enzyme

    • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

    • Assay Buffer: 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA, pH 7.4

    • This compound stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • To each well of the 96-well plate, add 20 µL of the diluted this compound or vehicle control.

    • Add 30 µL of the NEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the NEP substrate solution to start the reaction.

    • Monitor the increase in fluorescence over time using a microplate reader with excitation at ~328 nm and emission at ~393 nm.

    • Determine the reaction rates and calculate the IC₅₀ of this compound for NEP inhibition.

Mandatory Visualization

Omapatrilat_Mechanism_of_Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE     Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Bradykinin Bradykinin (Inactive Peptides) Vasodilation Vasodilation Bradykinin->Vasodilation NEP     ACE Angiotensin-Converting Enzyme (ACE) NEP Neprilysin (NEP) This compound This compound This compound->ACE This compound->NEP Renin Renin

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in Assay Buffer prep_stock->serial_dilute add_to_plate Add Diluted Compound to 96-well Plate serial_dilute->add_to_plate add_enzyme Add Enzyme (ACE or NEP) add_to_plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: Workflow for in vitro enzyme inhibition assays.

Troubleshooting_Logic precipitation Precipitation Observed? stepwise_dilution Use Stepwise Dilution precipitation->stepwise_dilution Yes no_precipitation Proceed with Experiment precipitation->no_precipitation No lower_dmso Lower Final DMSO % stepwise_dilution->lower_dmso sonicate Sonicate Dilution lower_dmso->sonicate still_precipitates Still Precipitates? sonicate->still_precipitates still_precipitates->no_precipitation No use_surfactant Consider Surfactant (e.g., Pluronic F-127) still_precipitates->use_surfactant Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Omapatrilat Metabolite Profiling in Preclinical Species: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for omapatrilat metabolite profiling in preclinical species.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound in preclinical species?

A1: this compound undergoes extensive metabolism primarily through three main pathways in preclinical species like rats and dogs:

  • Hydrolysis: Cleavage of the exocyclic amide bond.

  • S-methylation: Addition of a methyl group to the sulfhydryl moiety, followed by further oxidation.

  • Conjugation: Formation of glucuronide conjugates.[1][2]

Q2: What are the primary metabolites of this compound identified in preclinical species?

A2: The most prominent metabolites identified in the plasma and urine of preclinical species include:

  • S-methyl this compound: A product of S-methylation.

  • S-methyl this compound sulfoxide: An oxidation product of S-methyl this compound, often existing as diastereomers.

  • Acyl glucuronide of S-methyl this compound: A major conjugation product.

  • (S)-2-thio-3-phenylpropionic acid derivatives: Products resulting from the hydrolysis of the amide bond, which can also be S-methylated and oxidized.[1][2]

  • L-cysteine mixed disulfide of this compound: A disulfide conjugate.[2]

Q3: Are there significant species differences in this compound metabolism?

A3: Yes, there are notable qualitative differences in the metabolic profiles between preclinical species. The metabolic profile in dogs is qualitatively more similar to that in humans compared to rats. Rat urine primarily shows metabolites arising from the hydrolysis of this compound.[1]

Q4: Why is unchanged this compound often found at very low levels or is undetectable in plasma and urine?

A4: this compound undergoes extensive first-pass metabolism after oral administration.[3] Additionally, a significant portion of this compound and its sulfhydryl-containing metabolites can bind to plasma proteins through reversible disulfide bonds.[1][2] This extensive metabolism and protein binding contribute to the low concentrations of the free, unchanged parent drug.

Troubleshooting Guides

Issue 1: Low or no recovery of this compound and its sulfhydryl-containing metabolites.
  • Question: We are experiencing low recovery of this compound and its thiol-containing metabolites from plasma samples. What could be the cause and how can we improve it?

  • Answer: This is a common issue due to the reactive nature of the sulfhydryl group, which is prone to oxidation and disulfide bond formation with proteins.

    • Troubleshooting Steps:

      • Stabilization: The primary solution is to protect the free sulfhydryl group immediately upon sample collection. This is typically achieved by derivatization. Methyl acrylate (MA) is a commonly used reagent that reacts instantly with the sulfhydryl group to form a stable derivative.[3]

      • Sample Handling: Ensure that blood samples are collected in tubes containing an anticoagulant and immediately centrifuged at low temperatures to separate the plasma. The plasma should be promptly treated with the derivatizing agent or frozen at -80°C until analysis.

      • Extraction Efficiency: A significant portion of this compound can be bound to plasma proteins.[1][2] To release the bound drug, treatment with a reducing agent like dithiothreitol (DTT) prior to protein precipitation can be employed.[1][2] However, for quantitative analysis of the free drug and its metabolites, direct derivatization followed by protein precipitation is the standard approach.

      • Protein Precipitation: Use an effective protein precipitation method. A common procedure involves the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample after derivatization.

Issue 2: Poor chromatographic peak shape or resolution of diastereomeric metabolites.
  • Question: We are observing poor peak shapes and co-elution of the S-methyl this compound sulfoxide diastereomers in our LC-MS/MS analysis. How can we optimize the separation?

  • Answer: The separation of diastereomers can be challenging. The following steps can help improve chromatographic performance:

    • Troubleshooting Steps:

      • Column Selection: Utilize a high-resolution reversed-phase column with a smaller particle size (e.g., ≤3 µm) to enhance separation efficiency.

      • Mobile Phase Optimization:

        • pH: Adjust the pH of the aqueous mobile phase. Small changes in pH can significantly impact the ionization state of the analytes and their interaction with the stationary phase.

        • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. A shallow gradient around the elution time of the diastereomers can improve resolution.

      • Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.

      • Temperature: Control the column temperature. Operating at a slightly elevated and consistent temperature can improve peak shape and reproducibility.

Issue 3: Inconsistent quantification and matrix effects in LC-MS/MS analysis.
  • Question: Our quantitative results for this compound and its metabolites show high variability. We suspect matrix effects. How can we mitigate this?

  • Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.

    • Troubleshooting Steps:

      • Sample Cleanup: Enhance the sample cleanup procedure. After protein precipitation, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be incorporated to further remove interfering matrix components.

      • Internal Standards: Use stable isotope-labeled internal standards for this compound and each of its major metabolites. This is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response.

      • Chromatographic Separation: Ensure adequate chromatographic separation of the analytes from the bulk of the matrix components. Adjust the gradient to allow for the elution of highly polar matrix components at the beginning of the run and lipophilic components at the end.

      • Mass Spectrometry Parameters: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to minimize in-source fragmentation and matrix effects. Operate in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4]

Data Presentation

Table 1: Comparative Plasma Biotransformation Profile of [14C]this compound in Preclinical Species and Humans (% of Total Radioactivity at 1 hour post-dose)
MetaboliteRatDogHuman
This compound 1.82.12.8
S-methyl this compound 12.114.515.7
Acyl glucuronide of S-methyl this compound N/A3.28.9
S-methyl (S)-2-thio-3-phenylpropionic acid 23.511.810.3
Diastereomers of S-methyl sulfoxide of this compound N/A5.67.2
Data adapted from a study on the comparative biotransformation of radiolabeled this compound.[1] N/A indicates the metabolite was not reported in that species in this particular study.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Dose Administration)
Dose (mg)Cmax (ng/mL)AUC(0,t) (ng·h/mL)
2.51.280.4
7.59.628.5
2551.1141.6
5089.3320.1
125286.4800.7
250491.61298.1
5001009.91891.2
Data from a study on the pharmacokinetics and pharmacodynamics of this compound in healthy subjects.[5] Note: Specific pharmacokinetic data for this compound metabolites in preclinical species are not readily available in the public literature.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Metabolites in Plasma by LC-MS/MS
  • Sample Collection and Stabilization:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately add a solution of methyl acrylate (MA) in acetonitrile to the whole blood to achieve a final MA concentration sufficient to derivatize the free sulfhydryl groups.

    • Centrifuge the sample at 4°C to separate the plasma.

    • Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard solution containing stable isotope-labeled analogs of this compound and its metabolites.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

      • Employ a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

      • Optimize the gradient to achieve separation of the parent drug and its metabolites, including diastereomers.

    • Mass Spectrometry:

      • Utilize a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

      • Operate in the positive or negative ion mode, depending on the analytes.

      • Develop and optimize MRM transitions for the derivatized this compound and each metabolite, as well as their corresponding internal standards.

Visualizations

Omapatrilat_Metabolism This compound This compound S_Methyl_this compound S-methyl this compound This compound->S_Methyl_this compound S-methylation Hydrolysis_Product (S)-2-thio-3-phenylpropionic acid derivative This compound->Hydrolysis_Product Hydrolysis Mixed_Disulfide L-cysteine mixed disulfide This compound->Mixed_Disulfide Disulfide Exchange Sulfoxide_Diastereomers S-methyl this compound sulfoxide (diastereomers) S_Methyl_this compound->Sulfoxide_Diastereomers Sulfoxidation Acyl_Glucuronide Acyl glucuronide of S-methyl this compound S_Methyl_this compound->Acyl_Glucuronide Glucuronidation

Caption: Major metabolic pathways of this compound in preclinical species.

Experimental_Workflow Start Start: Plasma Sample Derivatization 1. Derivatization (e.g., with Methyl Acrylate) Start->Derivatization ISTD_Addition 2. Addition of Internal Standards Derivatization->ISTD_Addition Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) ISTD_Addition->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis End End: Data Acquisition LC_MS_Analysis->End

References

Validation & Comparative

Omapatrilat vs. Lisinopril: A Comparative Analysis of Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical evidence comparing the vasopeptidase inhibitor Omapatrilat and the angiotensin-converting enzyme (ACE) inhibitor Lisinopril reveals a trade-off between superior blood pressure control and an increased risk of adverse events. While this compound demonstrated greater antihypertensive efficacy in several key clinical trials, its development was ultimately halted due to a higher incidence of angioedema. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the quantitative data, outlining experimental protocols, and visualizing the distinct mechanisms of action.

Quantitative Comparison of Efficacy

Clinical trials have consistently shown that this compound produces a more significant reduction in both systolic and diastolic blood pressure compared to Lisinopril. The this compound Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial, a large-scale study, found that this compound provided broadly superior antihypertensive efficacy.[1] In phase III trials, this compound led to additional reductions in trough systolic blood pressure of 5.5 mm Hg and 24-hour ambulatory systolic blood pressure of 6.8 to 8.2 mm Hg when compared to lisinopril at comparable doses.[1]

Another study focusing on salt-sensitive hypertensive patients found that this compound produced significantly greater reductions in mean 24-hour ambulatory diastolic blood pressure (P=0.008), ambulatory systolic blood pressure (P=0.004), and ambulatory mean arterial pressure (P=0.005) compared with lisinopril.[2][3] The adjusted mean difference in the change from baseline between the two drugs was 4.2 mm Hg for ambulatory diastolic blood pressure and 8.2 mm Hg for ambulatory systolic blood pressure, in favor of this compound.[2]

ParameterThis compoundLisinoprilSignificance (p-value)Study Population
Mean 24-hour Ambulatory Diastolic Blood Pressure Reduction Greater ReductionLesser ReductionP=0.008Salt-sensitive hypertensive patients[2][3]
Mean 24-hour Ambulatory Systolic Blood Pressure Reduction Greater ReductionLesser ReductionP=0.004Salt-sensitive hypertensive patients[2][3]
Mean 24-hour Ambulatory Mean Arterial Pressure Reduction Greater ReductionLesser ReductionP=0.005Salt-sensitive hypertensive patients[2][3]
Additional Reduction in Trough Systolic BP 5.5 mm Hg greater reduction--Phase III trials[1]
Additional Reduction in 24-h Ambulatory Systolic BP 6.8 to 8.2 mm Hg greater reduction--Phase III trials[1]

Mechanism of Action: A Dual Inhibition Approach

The superior efficacy of this compound stems from its unique dual mechanism of action. Unlike Lisinopril, which solely inhibits the angiotensin-converting enzyme (ACE), this compound also inhibits neutral endopeptidase (NEP).[2][3][4][5]

  • Lisinopril (ACE Inhibition): By blocking ACE, Lisinopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in aldosterone secretion, resulting in lower blood pressure.

  • This compound (ACE and NEP Inhibition): In addition to ACE inhibition, this compound's inhibition of NEP prevents the breakdown of vasodilating peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[2][6] This dual action of simultaneously reducing a vasoconstrictor and increasing vasodilators results in a more pronounced blood pressure-lowering effect.[4]

cluster_angiotensin Renin-Angiotensin-Aldosterone System (RAAS) cluster_kinin Kallikrein-Kinin System cluster_natriuretic Natriuretic Peptide System cluster_drugs Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Bradykinin Bradykinin Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE, NEP Vasodilation Vasodilation Bradykinin->Vasodilation ANP_BNP ANP / BNP Inactive_Natriuretic Inactive Peptides ANP_BNP->Inactive_Natriuretic NEP Natriuresis_Vasodilation Natriuresis Vasodilation ANP_BNP->Natriuresis_Vasodilation Lisinopril Lisinopril Lisinopril->AngiotensinI Inhibits ACE This compound This compound This compound->AngiotensinI Inhibits ACE This compound->Bradykinin Inhibits NEP This compound->ANP_BNP Inhibits NEP

Caption: Comparative Mechanism of Action of this compound and Lisinopril.

Experimental Protocols: A Look at the Clinical Trial Design

The comparative studies of this compound and Lisinopril have generally followed a randomized, double-blind, active-controlled trial design. A typical workflow is outlined below.

One key study protocol involved the following steps:

  • Patient Recruitment: Salt-sensitive hypertensive patients were enrolled.[2][3]

  • Washout Period: Existing antihypertensive medications were withdrawn, and patients received a single-blind placebo.[2][3]

  • Baseline Measurements: Baseline ambulatory diastolic and systolic blood pressure, as well as atrial natriuretic peptide levels, were evaluated.[2][3]

  • Randomization and Treatment: Patients were randomized to receive either this compound or Lisinopril in a double-blind manner.[2][3] Initial doses were 10 mg for this compound and were titrated up to 40 mg, while Lisinopril started at a dose that was increased to 20 mg, for a duration of four weeks.[2][3] In other trials, such as the IMPRESS trial for heart failure, target doses were 40 mg for this compound and 20 mg for lisinopril daily.[5][6]

  • Endpoint Assessment: Ambulatory blood pressure and urinary atrial natriuretic peptide were assessed at the end of the study.[2][3]

start Start screening Patient Screening (e.g., Salt-sensitive Hypertensives) start->screening washout Washout Period (Placebo) screening->washout baseline Baseline Measurements (Ambulatory BP, ANP levels) washout->baseline randomization Randomization baseline->randomization omapatrilat_arm This compound Treatment Arm (e.g., 10mg -> 40mg) randomization->omapatrilat_arm Group A lisinopril_arm Lisinopril Treatment Arm (e.g., up to 20mg) randomization->lisinopril_arm Group B followup Follow-up Period (e.g., 4 weeks) omapatrilat_arm->followup lisinopril_arm->followup endpoint Endpoint Assessment (Ambulatory BP, ANP levels) followup->endpoint analysis Data Analysis (Comparative Efficacy) endpoint->analysis end End analysis->end

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

The Critical Issue of Angioedema

Despite its superior antihypertensive effects, the clinical development of this compound was halted due to a significantly higher incidence of angioedema compared to ACE inhibitors alone.[7][8] The OCTAVE trial revealed that the risk of angioedema was approximately three times higher in patients receiving this compound compared to Enalapril.[7] The risk was particularly elevated in Black patients.[7][9] This adverse effect is attributed to the accumulation of bradykinin, as both ACE and NEP are involved in its degradation.[6] The dual inhibition by this compound leads to a more pronounced increase in bradykinin levels, thereby increasing the risk of angioedema.

Conclusion

The comparative analysis of this compound and Lisinopril offers valuable insights for drug development. This compound's dual inhibition of ACE and NEP represents a potent strategy for blood pressure reduction, demonstrably more effective than ACE inhibition alone. However, the experience with this compound underscores the critical importance of balancing enhanced efficacy with a thorough understanding and mitigation of mechanism-based adverse events. The increased risk of angioedema ultimately outweighed the benefits of superior blood pressure control, leading to the discontinuation of its development. Future research in this area may focus on developing vasopeptidase inhibitors with a more favorable risk-benefit profile.

References

A Head-to-Head Comparison of Vasopeptidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new class of cardiovascular drugs, vasopeptidase inhibitors, offers a dual-action approach to managing hypertension and heart failure. By simultaneously inhibiting two key enzymes, neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), these agents provide a broader mechanism of action compared to traditional therapies. This guide provides a detailed comparison of different vasopeptidase inhibitors, supported by experimental data and methodologies for drug development professionals.

Vasopeptidase inhibitors represent a significant advancement in cardiovascular pharmacology. Their unique mechanism of action leads to both the suppression of the vasoconstrictor renin-angiotensin-aldosterone system (RAAS) and the potentiation of the vasodilatory natriuretic peptide system.[1][2] This dual effect results in reduced vasoconstriction, enhanced vasodilation, and improved sodium and water balance, ultimately leading to decreased peripheral vascular resistance and blood pressure.[3] Omapatrilat is the most extensively studied agent in this class, with others including sampatrilat, gemopatrilat, and fasidotril also under investigation.[1][2][4]

Mechanism of Action: A Two-Pronged Approach

The therapeutic efficacy of vasopeptidase inhibitors stems from their ability to modulate two critical enzymatic pathways involved in blood pressure regulation.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, these inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to vasodilation and a reduction in aldosterone secretion.

  • Neutral Endopeptidase (NEP) Inhibition: Simultaneously, they inhibit NEP, the enzyme responsible for the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5] Increased levels of these peptides promote vasodilation, natriuresis, and diuresis.[3]

The synergistic effect of combined ACE and NEP inhibition results in more pronounced hemodynamic and renal effects than either inhibition alone.[3]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AngII->Vasoconstriction ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation NEP NEP VPI Vasopeptidase Inhibitor VPI->ACE VPI->NEP Start Enrollment (N ≈ 25,000 Hypertensive Patients) Randomization Randomization Start->Randomization OmapatrilatArm This compound Group (Force titration 10mg to 80mg) Randomization->OmapatrilatArm EnalaprilArm Enalapril Group Randomization->EnalaprilArm FollowUp Follow-up Period OmapatrilatArm->FollowUp EnalaprilArm->FollowUp PrimaryEndpoint Primary Endpoint Assessment - Systolic Blood Pressure Change - Incidence of Angioedema FollowUp->PrimaryEndpoint Analysis Statistical Analysis PrimaryEndpoint->Analysis

References

Validating the synergistic effect of dual ACE/NEP inhibition with Omapatrilat

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Omapatrilat, a vasopeptidase inhibitor, represents a significant therapeutic concept in cardiovascular medicine through its simultaneous inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This dual-action mechanism was designed to offer superior blood pressure control and improved outcomes in heart failure compared to traditional ACE inhibitors alone. By blocking ACE, this compound decreases the production of the vasoconstrictor angiotensin II, while its inhibition of NEP increases the levels of vasodilatory natriuretic peptides.[1] This guide provides a comprehensive comparison of this compound with alternative therapies, supported by key experimental data from major clinical trials, and detailed methodologies to aid in further research and development.

Comparative Efficacy and Safety

This compound has been extensively studied in large-scale clinical trials, primarily the this compound Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial for hypertension and the this compound Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) for heart failure.[2][3] These studies provide the main body of evidence for comparing this compound to the standard of care at the time, ACE inhibitors.

Hypertension: The OCTAVE Trial

The OCTAVE trial was a large-scale, multicenter, randomized, double-blind, active-controlled study designed to evaluate the antihypertensive efficacy and safety of this compound compared to enalapril in over 25,000 patients.[4] The study demonstrated that this compound provided a statistically significant greater reduction in systolic blood pressure compared to enalapril.[4][5] However, this superior efficacy was accompanied by a significantly higher incidence of angioedema.[3][4][6]

Table 1: Key Outcomes of the OCTAVE Trial [3][4]

OutcomeThis compoundEnalaprilp-value
Efficacy
Mean Systolic BP Reduction (mmHg)-16.5-12.9<0.001
Patients Achieving BP Goal (<140/90 mmHg)51%40%<0.001
Safety
Incidence of Angioedema2.17%0.68%<0.001
Angioedema in Black Patients5.54%1.62%<0.001
Angioedema in Smokers3.93%0.81%<0.001
Heart Failure: The OVERTURE and IMPRESS Trials

The OVERTURE trial enrolled 5,770 patients with New York Heart Association (NYHA) class II-IV heart failure, comparing this compound to enalapril.[2][7] The primary endpoint, a composite of death or hospitalization for heart failure, did not show a statistically significant superiority of this compound over enalapril.[2][7][8] However, this compound was found to be non-inferior to enalapril and showed a trend towards benefit in some secondary analyses.[2][8] The incidence of angioedema was also higher with this compound in this population, although less pronounced than in the hypertension trials.[3]

Prior to OVERTURE, the smaller Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study (IMPRESS) trial suggested a potential benefit of this compound over lisinopril in patients with heart failure, particularly in reducing the combined endpoint of death or hospitalization for worsening heart failure.[9]

Table 2: Key Outcomes of the OVERTURE Trial [2][3][7]

OutcomeThis compound (n=2886)Enalapril (n=2884)Hazard Ratio (95% CI)p-value
Primary Endpoint
Death or HF Hospitalization914 (31.7%)973 (33.7%)0.94 (0.86-1.03)0.187
Secondary Endpoints
All-Cause Mortality477 (16.5%)509 (17.6%)0.94 (0.83-1.07)0.339
Cardiovascular Death or Hospitalization1178 (40.8%)1275 (44.2%)0.91 (0.84-0.99)0.024
Safety
Incidence of Angioedema24 (0.8%)14 (0.5%)--

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound is achieved through its dual inhibition of ACE and NEP. The following diagram illustrates the key signaling pathways involved.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Sodium/Water Retention Fibrosis AT1R->Vasoconstriction ACE ACE This compound This compound This compound->ACE NEP NEP This compound->NEP ProBNP Pro-BNP BNP BNP (Active) ProBNP->BNP Furin InactiveFragments Inactive Fragments BNP->InactiveFragments NEP NPR Natriuretic Peptide Receptors BNP->NPR Vasodilation Vasodilation Natriuresis Antifibrotic Effects NPR->Vasodilation Bradykinin Bradykinin BradykininInactive Inactive Peptides Bradykinin->BradykininInactive ACE & NEP Angioedema Angioedema Bradykinin->Angioedema Screening Patient Screening (Hypertension or Heart Failure) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (Double-Blind) Inclusion->Randomization OmapatrilatArm This compound Treatment Arm Randomization->OmapatrilatArm ACEIArm ACE Inhibitor Treatment Arm (e.g., Enalapril, Lisinopril) Randomization->ACEIArm Titration Dose Titration Period OmapatrilatArm->Titration ACEIArm->Titration Maintenance Maintenance Period Titration->Maintenance FollowUp Follow-up Assessments (e.g., Blood Pressure, Clinical Events) Maintenance->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

References

Omapatrilat vs. ACE Inhibitors: A Comparative Analysis of Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal hemodynamic effects of omapatrilat, a vasopeptidase inhibitor, and traditional Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is based on preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two classes of cardiovascular agents.

Executive Summary

This compound exerts a dual inhibitory action on both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual mechanism leads to a distinct renal hemodynamic profile compared to ACE inhibitors, which solely target ACE. In experimental models, this compound has been shown to increase renal plasma flow, and in some cases, increase or maintain the glomerular filtration rate (GFR), a pattern that may offer advantages over ACE inhibitors alone, particularly in certain pathological states like heart failure.[3][4][5] While both this compound and ACE inhibitors effectively reduce proteinuria, the comparative effects on direct hemodynamic parameters such as renal blood flow and GFR can differ.[6]

Mechanism of Action: A Tale of Two Pathways

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing aldosterone secretion.[7][8][9] This action leads to a decrease in systemic blood pressure and alters intrarenal hemodynamics, typically by causing efferent arteriolar vasodilation.

This compound also inhibits ACE but simultaneously prevents the breakdown of natriuretic peptides by inhibiting NEP.[1][2] This leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, contributing to blood pressure reduction and potentially offering additional renal protective effects.[1]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System cluster_Drugs Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Inactive_Metabolites Inactive_Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP ACE_Inhibitor ACE Inhibitors ACE_Inhibitor->Angiotensin_II Inhibition This compound This compound This compound->Angiotensin_II Inhibition This compound->Inactive_Metabolites Inhibition

Diagram 1: Comparative Signaling Pathways

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies comparing the effects of this compound and ACE inhibitors on renal parameters.

Table 1: Effects on Renal Function in Nitric Oxide-Deficient Rats

ParameterTreatment GroupNormal Sodium DietHigh Sodium Diet
Creatinine Clearance (mL/min) Control0.85 ± 0.050.83 ± 0.04
L-NAME0.41 ± 0.050.29 ± 0.03
L-NAME + Captopril0.79 ± 0.080.45 ± 0.05
L-NAME + this compound0.81 ± 0.070.43 ± 0.04
Proteinuria (mg/24h) Control20.4 ± 1.422.5 ± 1.5
L-NAME58.1 ± 13.5162.0 ± 16.2
L-NAME + Captopril26.4 ± 2.179.1 ± 9.1
L-NAME + this compound33.1 ± 5.287.6 ± 12.0

Data from Schafer et al., 2002.[6]

Table 2: Effects on Renal Function in Rats with Renovascular Hypertension

ParameterControl2K1C (Untreated)This compoundEnalaprilEnalapril + HCTZ
Plasma Creatinine (µmol/L) 38 ± 143 ± 251 ± 352 ± 355 ± 4
Plasma Urea (mmol/L) 6.1 ± 0.27.3 ± 0.511.2 ± 1.110.9 ± 1.011.8 ± 1.0
Creatinine Clearance (mL/min) 0.79 ± 0.040.68 ± 0.050.48 ± 0.050.51 ± 0.040.45 ± 0.04

Data from Wenzel et al., 2003.

Experimental Protocols

1. Study of this compound in a Pacing-Induced Heart Failure Model in Sheep

  • Objective: To examine the acute and chronic renal and hemodynamic effects of this compound in mild and severe heart failure.

  • Animal Model: Seven sheep were used in a placebo-controlled crossover study.

  • Induction of Heart Failure: Mild heart failure was induced by pacing at 180 bpm for 7 days, followed by severe heart failure induced by pacing at 225 bpm for another 7 days.

  • Drug Administration: this compound (0.005 mg/kg) or a vehicle was administered via intravenous bolus on days 4 to 7 of each pacing period.

  • Measured Parameters: Mean arterial pressure, left atrial pressure, cardiac output, plasma levels of natriuretic peptides and cGMP, plasma renin activity, angiotensin II, aldosterone, urinary sodium excretion, effective renal plasma flow (ERPF), and glomerular filtration rate (GFR).[4][5]

  • Key Findings: this compound increased or stabilized ERPF and GFR in both mild and severe heart failure. The improvement in GFR in severe heart failure was noted as an effect not typically expected with ACE inhibitors alone.[4]

cluster_protocol Experimental Workflow: Pacing-Induced Heart Failure in Sheep A Seven Sheep B Pacing at 180 bpm (7 days) Mild Heart Failure A->B C Pacing at 225 bpm (7 days) Severe Heart Failure B->C D IV Bolus Administration (Days 4-7) This compound (0.005 mg/kg) or Vehicle B->D C->D E Measurement of Renal and Hemodynamic Parameters D->E

References

Omapatrilat's Reach: A Comparative Guide to its Cross-Reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bristol, CT – November 7, 2025 – Omapatrilat, a vasopeptidase inhibitor originally developed for the treatment of hypertension and heart failure, exhibits a complex interaction profile with a range of metalloproteinases beyond its primary targets, angiotensin-converting enzyme (ACE) and neprilysin (NEP). This guide provides a comprehensive analysis of this compound's cross-reactivity, presenting key inhibitory data, detailed experimental methodologies, and an exploration of the affected signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the study of metalloproteinase inhibitors and cardiovascular pharmacology.

Quantitative Comparison of this compound's Inhibitory Activity

This compound is a potent dual inhibitor of ACE and NEP, demonstrating high affinity for both enzymes. However, its activity extends to other metalloproteinases, albeit with varying degrees of potency. The following table summarizes the known inhibitory constants (Ki) of this compound against several metalloproteinases.

Metalloproteinase TargetThis compound K_i_ (nM)Reference
Neprilysin (NEP)0.45[1]
Angiotensin-Converting Enzyme (ACE)0.64[1]
Neprilysin-2 (NEP2)25[1]
Aminopeptidase P (APP)250[1]
Endothelin-Converting Enzyme-1 (ECE-1)250[1]

It is noteworthy that while direct inhibition of Matrix Metalloproteinases (MMPs) by this compound has not been quantified with Ki or IC50 values in the available literature, studies have shown that this compound treatment can significantly reduce the expression of MMP-2 and MMP-9, and increase the expression of their endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), in the context of myocardial infarction. This suggests an indirect regulatory role in MMP activity.

Experimental Protocols for Determining Metalloproteinase Inhibition

The determination of inhibitory constants such as Ki and IC50 is crucial for characterizing the potency and selectivity of an inhibitor. A general methodology for assessing the inhibitory activity of this compound against metalloproteinases is outlined below.

General Experimental Protocol for Metalloproteinase Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Recombinant human metalloproteinase (e.g., ACE, NEP, ECE-1) is used.

    • A specific fluorogenic substrate for the respective enzyme is prepared in an appropriate assay buffer.

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

    • Serial dilutions of the this compound stock solution are prepared to achieve a range of concentrations for testing.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture includes the specific metalloproteinase, the fluorogenic substrate, and varying concentrations of this compound.

    • Control wells containing the enzyme and substrate without the inhibitor are included to determine maximal enzyme activity.

    • The reaction is initiated by the addition of the substrate or enzyme.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific substrate.

    • The initial reaction rates (velocities) are calculated from the linear portion of the fluorescence versus time curves.

    • The percentage of inhibition at each this compound concentration is calculated relative to the control.

    • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

The following diagram illustrates a generalized workflow for determining the inhibitory constants of a compound against a metalloproteinase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme, Substrate, and this compound A->C B Prepare Serial Dilutions of this compound B->C D Measure Fluorescence over Time C->D E Calculate Initial Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 and Ki F->G G cluster_pathway ECE Signaling Pathway PreProET1 Pre-proendothelin-1 BigET1 Big Endothelin-1 PreProET1->BigET1 Furin ET1 Endothelin-1 (ET-1) BigET1->ET1 ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR ECE1 ECE-1 This compound This compound This compound->ECE1 Vasoconstriction Vasoconstriction ETAR->Vasoconstriction G cluster_pathway APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (soluble) APP->sAPPalpha α-secretase C83 C83 fragment APP->C83 α-secretase sAPPbeta sAPPβ (soluble) APP->sAPPbeta β-secretase C99 C99 fragment APP->C99 β-secretase P3 P3 peptide C83->P3 γ-secretase AICD AICD C83->AICD γ-secretase Abeta Aβ peptide (Amyloid-β) C99->Abeta γ-secretase C99->AICD γ-secretase

References

Omapatrilat Demonstrates Superior Cardioprotective Effects by Mitigating Cardiac Fibrosis Compared to Conventional Antihypertensives

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that omapatrilat, a vasopeptidase inhibitor, exhibits a more potent effect in reducing cardiac fibrosis when compared to traditional antihypertensive agents such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). These findings, supported by a growing body of experimental data, position this compound as a promising therapeutic agent for cardiovascular diseases characterized by adverse cardiac remodeling.

This compound's unique dual-action mechanism, which involves the simultaneous inhibition of both neutral endopeptidase (NEP) and ACE, appears to be central to its enhanced antifibrotic properties.[1][2] This dual inhibition not only blocks the production of the profibrotic agent angiotensin II but also enhances the levels of natriuretic peptides, which possess vasodilatory and antifibrotic effects.[1][2][3]

Comparative Efficacy in Reducing Myocardial Fibrosis

Preclinical studies have consistently demonstrated this compound's superiority in attenuating cardiac fibrosis. In a study involving stroke-prone spontaneously hypertensive rats, a model for hypertensive heart disease, this compound treatment for 10 weeks resulted in a significant regression of collagen deposition in the heart and aorta.[4] Specifically, collagen density in the subendocardial myocardium was reduced to 3.55% in the this compound-treated group, compared to 7.53% in untreated rats.[4] Similarly, in the mid-myocardium, collagen density was decreased to 4.38% with this compound versus 7.92% in the control group.[4]

In post-myocardial infarction (MI) rat models, this compound has also shown favorable effects on cardiac remodeling.[5][6] While both this compound and the ACE inhibitor captopril reduced myocardial fibrosis after MI, this compound was found to be more effective in attenuating cardiac hypertrophy.[5] Another study comparing this compound with captopril post-MI found that both drugs similarly improved survival and reduced cardiac fibrosis and hypertrophy.[6] However, the pattern of left ventricular remodeling differed between the two treatments.[6]

Furthermore, when compared to the ARB candesartan in a rat model of reperfused myocardial infarction, both agents effectively reversed adverse left ventricular remodeling and improved collagen remodeling.[7]

Modulation of Key Profibrotic Signaling Pathways

This compound's antifibrotic effects are mediated through the modulation of several key signaling pathways implicated in the development of cardiac fibrosis. A primary target is the transforming growth factor-beta (TGF-β) pathway, a central regulator of fibroblast activation and collagen synthesis.[8][9][10] Studies have shown that this compound treatment leads to a significant decrease in the gene expression of TGF-β, as well as downstream targets like collagen I and collagen III in the left ventricle.[8]

The inhibition of angiotensin II production by this compound is a key contributor to the downregulation of the TGF-β pathway.[11][12] Angiotensin II is a potent stimulator of TGF-β expression and subsequent fibrotic responses.[13][14] By blocking angiotensin II, this compound effectively dampens this profibrotic cascade.

The enhancement of natriuretic peptides due to NEP inhibition also plays a crucial role. Natriuretic peptides have been shown to counteract the profibrotic effects of angiotensin II and other growth factors, further contributing to the reduction in collagen deposition.[15][16]

Quantitative Data Summary

Study Focus Animal Model Treatment Group Key Fibrosis Marker Result Reference
Hypertension-induced fibrosisStroke-prone spontaneously hypertensive ratsThis compound (40mg/kg/d)Collagen density (subendocardial myocardium)3.55% (vs. 7.53% in untreated)[4]
Hypertension-induced fibrosisStroke-prone spontaneously hypertensive ratsThis compound (40mg/kg/d)Collagen density (mid-myocardium)4.38% (vs. 7.92% in untreated)[4]
Post-myocardial infarction remodelingMyocardial infarction rat modelThis compoundRelative cardiac weight3.0±0.2 mg/g (vs. 3.8±0.2 mg/g with captopril)[5]
Post-myocardial infarction remodelingMyocardial infarction rat modelThis compoundLeft ventricular mass0.61±0.05 g (vs. 0.83±0.06 g with captopril)[5]
Heart failure progressionHeart failure rat modelThis compoundmRNA expression of TGF-β, Collagen I, Collagen IIIDecreased[8]

Experimental Protocols

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model of Cardiac Fibrosis
  • Animals: Ten-week-old male SHRSP were used.

  • Treatment: Rats were treated orally for 10 weeks with this compound (40mg/kg/d) or vehicle.

  • Tissue Analysis: After the treatment period, the hearts and descending thoracic aortas were excised.

  • Histology: Collagen fibers in the heart and aorta were stained with Sirius red.

  • Quantification: Collagen density was determined as the ratio of the Sirius red-stained area to the total area of the studied field using image analysis software.[4]

Post-Myocardial Infarction (MI) Rat Model
  • Induction of MI: Myocardial infarction was induced in male Wistar rats by ligation of the left anterior descending coronary artery.

  • Treatment Groups: Rats that survived the initial 4 hours post-MI were randomly assigned to receive this compound (40 or 80 mg/kg/day), captopril (160 mg/kg/day), or no treatment.

  • Duration: Treatment was administered for 56 days.

  • Analysis: At the end of the study, various parameters were measured, including cardiac hemodynamics, ventricular remodeling, morphometry, and cardiac cytokine expression (e.g., TGF-β1).[6] Myocardial fibrosis was also assessed.[5]

Signaling Pathways and Experimental Workflow

Omapatrilat_Antifibrotic_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleaves Angiotensin_I Angiotensin I Renin->Angiotensin_I produces ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE converted by Angiotensin_II Angiotensin II ACE->Angiotensin_II produces AT1R AT1 Receptor Angiotensin_II->AT1R activates Profibrotic_Effects Increased Fibroblast Proliferation Collagen Synthesis TGF-β Expression AT1R->Profibrotic_Effects Cardiac_Fibrosis Cardiac Fibrosis Profibrotic_Effects->Cardiac_Fibrosis promotes Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP Neutral Endopeptidase (NEP) Natriuretic_Peptides->NEP degraded by Antifibrotic_Effects Decreased Fibroblast Proliferation Reduced Collagen Synthesis Natriuretic_Peptides->Antifibrotic_Effects Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides Antifibrotic_Effects->Cardiac_Fibrosis inhibits This compound This compound This compound->ACE inhibits This compound->NEP inhibits Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Model Induce Cardiac Fibrosis Model (e.g., SHRSP, Post-MI) Randomization Randomize Animals into Groups Model->Randomization Treatment Administer this compound, Comparator Drug, or Vehicle Randomization->Treatment Duration Treatment for a Defined Period (e.g., 10 weeks, 56 days) Treatment->Duration Sacrifice Euthanize Animals and Harvest Tissues Duration->Sacrifice Histology Histological Staining for Collagen (e.g., Sirius Red) Sacrifice->Histology Gene_Expression Gene Expression Analysis (e.g., qPCR for TGF-β, Collagen) Sacrifice->Gene_Expression Protein_Analysis Protein Quantification (e.g., Western Blot) Sacrifice->Protein_Analysis Data_Quantification Quantitative Analysis of Fibrosis Histology->Data_Quantification

References

Safety Operating Guide

Essential Safety and Logistics for Handling Omapatrilat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Omapatrilat is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and requires specific PPE to prevent exposure. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Recommended Personal Protective Equipment:

Based on the known hazards, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for handling solid compounds should be available in the immediate vicinity.

Step 2: Weighing and Aliquoting

  • When weighing the solid form of this compound, perform the task within a chemical fume hood or a balance enclosure to contain any airborne powder.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.

Step 3: Solution Preparation

  • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, date, and responsible individual's name.

Step 4: Post-Handling Decontamination

  • Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be kept closed when not in use.

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[2]

  • Ensure all waste is properly documented according to your institution's and local regulations.

Quantitative Hazard Data

The following table summarizes the GHS hazard classifications for this compound.[1]

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Experimental Protocol Workflow

The following diagram illustrates a logical workflow for researchers to follow when planning and executing experiments involving this compound, ensuring safety at each step.

Omapatrilat_Handling_Workflow cluster_prep Pre-Experiment Planning cluster_execution Experimental Execution cluster_post Post-Experiment Procedures Review_SDS Review Hazard Information (e.g., PubChem Data) Assess_Risks Perform Risk Assessment Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Designated Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Handle_Compound Handle this compound (Weighing, Solution Prep) Prepare_Work_Area->Handle_Compound Conduct_Experiment Conduct Experiment Handle_Compound->Conduct_Experiment Decontaminate Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Segregate and Dispose of Hazardous Waste Decontaminate->Dispose_Waste Document Document Experiment and Waste Dispose_Waste->Document

This compound Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omapatrilat
Reactant of Route 2
Omapatrilat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。